2-(4-Fluorophenyl)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-5-3-9(4-6-11)12-10(8-14)2-1-7-15-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVSASMGJOORCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673338 | |
| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214335-17-7 | |
| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(4-Fluorophenyl)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Fluorophenyl)nicotinonitrile, a key intermediate in the development of various therapeutic agents. This document details a plausible and robust synthetic pathway, outlines the necessary experimental protocols, and presents a thorough characterization profile based on spectroscopic and analytical data derived from analogous compounds.
Introduction
Nicotinonitrile derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a fluorophenyl group at the 2-position of the pyridine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the efficient synthesis and detailed characterization of this compound, providing a foundational resource for researchers engaged in the discovery and development of novel pharmaceuticals.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling. These methods are widely recognized for their high efficiency, functional group tolerance, and mild reaction conditions. A representative and reliable approach is the Suzuki-Miyaura coupling of a 2-halonicotinonitrile with (4-fluorophenyl)boronic acid.
A plausible synthetic route involves the reaction of 2-chloronicotinonitrile with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst, a suitable base, and an appropriate solvent system.
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction conditions may be required for optimal yield and purity.
Materials:
-
2-Chloronicotinonitrile
-
(4-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add 2-chloronicotinonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Characterization of this compound
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic and analytical techniques. The following data is predicted based on the analysis of structurally related compounds.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₇FN₂ |
| Molecular Weight | 202.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |
Spectroscopic Data (Predicted)
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.80 | dd | 4.8, 1.6 | H6 |
| ~8.20 | dd | 7.8, 1.6 | H4 |
| ~8.10 - 8.00 | m | - | H2', H6' |
| ~7.50 | dd | 7.8, 4.8 | H5 |
| ~7.25 - 7.15 | m | - | H3', H5' |
Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 (d, J ≈ 250 Hz) | C4' |
| ~157.0 | C2 |
| ~152.0 | C6 |
| ~140.0 | C4 |
| ~134.5 (d, J ≈ 3 Hz) | C1' |
| ~130.0 (d, J ≈ 8 Hz) | C2', C6' |
| ~124.0 | C5 |
| ~117.0 | CN |
| ~116.0 (d, J ≈ 22 Hz) | C3', C5' |
| ~115.0 | C3 |
Table 3: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Characteristics |
| IR Spectroscopy (cm⁻¹) | ~2230-2220 (C≡N stretch), ~1600, 1580, 1500 (Aromatic C=C stretch), ~1230 (C-F stretch) |
| Mass Spectrometry (EI) | m/z (%): 202 (M⁺, 100), 175, 148, 127, 95 |
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of a reliable synthetic method and the expected analytical characterization for this compound. The detailed experimental protocol for the Suzuki-Miyaura coupling offers a practical approach for its preparation. The tabulated spectroscopic data, derived from analogous structures, serves as a valuable reference for the structural elucidation of the target compound. This information is intended to facilitate the work of researchers and professionals in the field of drug discovery and development by providing a solid foundation for the synthesis and characterization of this important chemical entity.
2-(4-Fluorophenyl)nicotinonitrile CAS number and molecular structure
Disclaimer: Publicly available scientific literature and chemical databases do not contain a specific CAS number or detailed experimental data for 2-(4-Fluorophenyl)nicotinonitrile. Therefore, this guide provides information on its molecular structure, a proposed synthetic pathway based on established chemical principles for analogous compounds, and representative data expected for a molecule of this class. The experimental protocols are generalized and would require optimization for this specific synthesis.
Molecular Structure and Identification
This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a cyano group at the 3-position and a 4-fluorophenyl group at the 2-position.
Molecular Formula: C₁₂H₇FN₂
Molecular Weight: 198.20 g/mol
Structure:
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of 2-arylnicotinonitriles is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound, a plausible route involves the coupling of a suitable 2-halonicotinonitrile with 4-fluorophenylboronic acid.
General Experimental Protocol
Reaction: Suzuki-Miyaura coupling of 2-chloronicotinonitrile with 4-fluorophenylboronic acid.
Materials:
-
2-Chloronicotinonitrile
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, or a mixture of DME and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 2-chloronicotinonitrile (1.0 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to a temperature between 80-110 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
As no specific experimental data for this compound is available, the following table summarizes the types of quantitative data that would be determined for its characterization, with representative values for analogous compounds.
| Property | Expected Value/Technique |
| Physical Properties | |
| Melting Point (°C) | 70 - 150 (Typical for similar solids) |
| Boiling Point (°C) | > 300 (Decomposition may occur) |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.0-8.5 (aromatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 110-165 (aromatic and nitrile carbons) |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -110 to -120 (Aryl-F) |
| IR (KBr) ν (cm⁻¹) | ~2220-2230 (C≡N stretch), ~1600 (C=C stretch), ~1220 (C-F stretch) |
| Mass Spectrometry (EI) m/z | 198 (M⁺) |
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound via a Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed synthesis of this compound.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or its biological activity. Nicotinonitrile derivatives, in general, have been investigated for a wide range of biological activities, including as potential antitumor and antimicrobial agents.[5] However, without experimental data, no specific claims can be made for the title compound.
References
- 1. mdpi.com [mdpi.com]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Fluorine in Nicotinonitrile Chemistry: A Technical History
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the nicotinonitrile scaffold has paved the way for significant advancements in medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated nicotinonitriles a cornerstone for the development of novel therapeutic agents and functional materials. This technical guide delves into the discovery and historical evolution of these pivotal compounds, detailing the key synthetic methodologies and their progression over time.
Early Synthetic Strategies: Laying the Foundation
The precise moment of discovery for the first fluorinated nicotinonitrile is not pinpointed to a single publication but rather emerged from the broader development of aromatic fluorination chemistry. Two classical methods, the Balz-Schiemann reaction and the Halex process, were the foundational techniques that enabled the synthesis of these compounds.
The Balz-Schiemann Reaction: A Diazotization Approach
First reported in 1927 by German chemists Günther Balz and Günther Schiemann, the Balz-Schiemann reaction provided a reliable method for introducing fluorine into an aromatic ring.[1][2] This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[3] For the synthesis of fluorinated nicotinonitriles, this would involve starting with an aminonicotinonitrile.
The general workflow for a Balz-Schiemann reaction is as follows:
Caption: General workflow of the Balz-Schiemann reaction for fluoronicotinonitrile synthesis.
The primary advantage of the Balz-Schiemann reaction is its applicability to a wide range of aromatic amines, offering a regioselective method for fluorination. However, the often harsh conditions and the potential for explosive decomposition of the diazonium salt are notable drawbacks.[3][4]
The Halex Process: Nucleophilic Halogen Exchange
The Halex (Halogen Exchange) process represents another cornerstone in the synthesis of fluorinated aromatic compounds.[5] This method relies on the nucleophilic aromatic substitution (SNAr) of an activated aryl chloride or bromide with a fluoride salt, typically potassium fluoride (KF).[6][7][8][9] The reaction is usually carried out in a polar aprotic solvent at high temperatures. For the synthesis of fluorinated nicotinonitriles, the precursor would be a chloronicotinonitrile, which is readily accessible. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom activates the ring towards nucleophilic attack, making this a feasible approach.
A generalized representation of the Halex process is depicted below:
Caption: Generalized workflow of the Halex process for fluoronicotinonitrile synthesis.
The Halex process is often favored in industrial settings due to the relatively low cost of potassium fluoride. However, the high reaction temperatures and the need for anhydrous conditions can be challenging.
Evolution of Synthetic Methodologies
While the Balz-Schiemann and Halex reactions were instrumental in the initial synthesis of fluorinated nicotinonitriles, subsequent research has focused on developing milder, more efficient, and more versatile methods.
Advancements in Fluorinating Agents
The development of new fluorinating agents has been a major driver of progress. The historical use of harsh reagents like elemental fluorine has given way to a diverse toolkit of electrophilic and nucleophilic fluorinating agents.[10] For instance, N-fluoropyridinium salts and related N-F reagents have been developed to offer greater control and safety in electrophilic fluorinations.
Modern Synthetic Approaches
More contemporary methods have emerged that offer improved yields and functional group tolerance. These include:
-
Transition-Metal-Catalyzed Fluorination: Palladium, copper, and other transition metals can catalyze the fluorination of aryl halides and pseudohalides under milder conditions than the traditional Halex process.
-
Direct C-H Fluorination: This approach, which involves the direct replacement of a C-H bond with a C-F bond, is a highly atom-economical strategy.[11] While still an active area of research, it holds great promise for the late-stage functionalization of complex molecules.
Key Experimental Protocols
To provide a practical understanding of the foundational synthetic methods, detailed protocols for the preparation of key precursors and a representative fluorinated nicotinonitrile are outlined below.
Table 1: Summary of Key Synthetic Protocols
| Target Compound | Starting Material | Key Reagents | Reaction Type | Typical Yield |
| 2-Chloronicotinonitrile | 2-Aminonicotinamide | NaNO₂, HCl, CuCl | Sandmeyer Reaction | Good |
| 2-Fluoronicotinonitrile | 2-Aminonicotinonitrile | NaNO₂, HBF₄ | Balz-Schiemann Reaction | Moderate |
| 2-Fluoronicotinonitrile | 2-Chloronicotinonitrile | KF, DMSO | Halex Process | Good to Excellent |
Protocol 1: Synthesis of 2-Chloronicotinonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a reliable method for the synthesis of 2-chloronicotinonitrile, a crucial precursor for the Halex process.
Experimental Procedure:
-
Diazotization: A solution of 2-aminonicotinonitrile in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then added slowly to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution is observed.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 30 minutes to ensure complete reaction. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Fluoronicotinonitrile via Balz-Schiemann Reaction
Experimental Procedure:
-
Diazotization and Precipitation: 2-Aminonicotinonitrile is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (0-5 °C). A solution of sodium nitrite in water is added dropwise, leading to the precipitation of the 2-nicotinonitrilediazonium tetrafluoroborate salt.
-
Isolation and Decomposition: The precipitated diazonium salt is collected by filtration, washed with cold water, cold ethanol, and then ether, and dried under vacuum. The dry salt is then carefully heated in an inert solvent (e.g., toluene or xylene) until nitrogen evolution ceases.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 2-fluoronicotinonitrile.
Protocol 3: Synthesis of 2-Fluoronicotinonitrile via Halex Process
Experimental Procedure:
-
Reaction Setup: Anhydrous potassium fluoride and 2-chloronicotinonitrile are suspended in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Heating: The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield 2-fluoronicotinonitrile.
Conclusion
The journey of fluorinated nicotinonitriles from their conceptualization, enabled by early aromatic fluorination techniques, to their current status as vital building blocks in drug discovery and materials science is a testament to the continuous evolution of synthetic organic chemistry. The foundational Balz-Schiemann and Halex reactions, despite their limitations, opened the door to this important class of compounds. Modern synthetic innovations continue to refine the accessibility and diversity of fluorinated nicotinonitriles, ensuring their continued impact on scientific advancement. For researchers in the field, a thorough understanding of this historical and technical landscape is crucial for the strategic design and synthesis of the next generation of fluorinated molecules.
References
- 1. Schiemann Reaction [drugfuture.com]
- 2. Schiemann Reaction [drugfuture.com]
- 3. byjus.com [byjus.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. icheme.org [icheme.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic and Structural Analysis of 2-Aryl-nicotinonitriles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Characteristics of 2-(4-Fluorophenyl)nicotinonitrile
Based on its constituent functional groups—a pyridine ring, a nitrile group, and a 4-fluorophenyl substituent—the following spectral properties are anticipated for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the 4-fluorophenyl ring. The protons on the pyridine ring will likely appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). The protons on the 4-fluorophenyl ring will present as two doublets (or a more complex pattern due to fluorine coupling) in the aromatic region, characteristic of a para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm. The carbons of the pyridine and 4-fluorophenyl rings will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-to-strong absorption band in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibration will likely be present in the fingerprint region, typically between 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₇FN₂). Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the pyridine and fluorophenyl rings.
Spectroscopic Data of Analogous Compounds
To provide a practical reference, the following tables summarize the spectroscopic data for structurally similar nicotinonitrile derivatives.
Table 1: ¹H NMR Data of Related Nicotinonitrile Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide [2] | DMSO-d₆ | 2.51 (s, 3H, CH₃), 3.76 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 7.13–8.32 (m, 7H, CH-Ar), 9.60 (bs, 1H, NH), 10.10 (bs, 1H, NH) |
| 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide [2] | DMSO-d₆ | 2.43 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 6.95–7.89 (m, 8H, CH-Ar), 9.65 (bs, 1H, NH), 10.42 (bs, 1H, NH) |
Table 2: ¹³C NMR Data of a Related Nicotinonitrile Derivative
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide [2] | DMSO-d₆ | 23.21, 56.03, 56.81, 113.11, 113.37, 113.56, 116.79, 120.36, 121.32, 121.82, 121.87, 143.12, 153.16, 153.46, 192.65 |
Table 3: IR and Mass Spectrometry Data of Related Nicotinonitrile Derivatives
| Compound | IR (KBr, ν, cm⁻¹) | Mass Spec (m/z) |
| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide [2] | 3454 (NH), 3252 (NH), 2229 (CN), 1644 (C=O) | 423 [M⁺] |
| 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide [2] | 3448 (NH), 3221 (NH), 2222 (CN), 1650 (C=O) | 377 [M⁺] |
| 5-Cyano-N-(4-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-4-(p-tolyl)nicotinamide [2] | 3446 (NH), 3336 (NH), 2225 (CN), 1661 (C=O), 1641 (C=O) | Not Provided |
Experimental Protocols
The following are general procedures for obtaining the spectroscopic data.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-700 MHz for ¹H NMR and 75-175 MHz for ¹³C NMR. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.
IR Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.
Synthesis and Analysis Workflow
The synthesis of nicotinonitrile derivatives often involves a multi-step process, which can be followed by spectroscopic analysis for structural confirmation.
Caption: General workflow for the synthesis and spectroscopic characterization of nicotinonitrile derivatives.
Conclusion
While specific experimental data for this compound remains elusive in the reviewed literature, this guide provides a robust framework for its anticipated spectroscopic properties based on the analysis of analogous compounds. The provided data tables and general experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of novel nicotinonitrile derivatives. Further research is warranted to synthesize and fully characterize this compound to confirm its predicted spectral features and explore its potential applications.
References
Biological screening of 2-(4-Fluorophenyl)nicotinonitrile derivatives
An In-Depth Technical Guide on the Biological Screening of 2-(4-Fluorophenyl)nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the biological screening of its derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is collated from various scientific studies to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity
Derivatives of this compound have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The primary mechanism of action often involves the inhibition of critical cellular processes, leading to apoptosis or cell cycle arrest.
In Vitro Cytotoxicity Data
The antiproliferative activity of various this compound derivatives has been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The data from multiple studies are summarized below.
| Compound ID | Modification on Nicotinonitrile Core | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 13 | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(naphthalen-1-yl) | HepG2 | 8.78 ± 0.7 | [1] |
| HeLa | 15.32 ± 1.2 | [1] | ||
| 19 | 2-(substituted)-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl) | HepG2 | 5.16 ± 0.4 | [1] |
| HeLa | 4.26 ± 0.3 | [1] | ||
| 7b | 5-Cyano-N-(4-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-4-(p-tolyl)nicotinamide | HCT-116 | - | [2][3] |
| HepG2 | Strong Activity | [2][3] | ||
| MCF-7 | Slightly less cytotoxic | [2][3] | ||
| 7d | 5-Cyano-N-(4-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-4-(p-tolyl)nicotinamide | HepG2 | Strong Activity | [2] |
| 2b | N-(3-nitrophenyl)-2-(4-fluorophenyl)acetamide | PC3 | 52 µM | [4] |
| 2c | N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamide | PC3 | 80 µM | [4] |
| MCF-7 | 100 µM | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, HeLa, HCT-116, MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µg/mL or µM) and incubated for a further 48-72 hours. A control group with no compound and a blank with no cells are also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Anticancer Screening
Caption: Workflow for anticancer screening of derivatives.
Antimicrobial Activity
Select derivatives of this compound have also been investigated for their potential as antimicrobial agents against a panel of pathogenic bacteria and fungi.
In Vitro Antimicrobial Screening Data
The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Nicotinonitrile derivatives | Bacillus subtilis (Gram-positive) | Active | [5] |
| Staphylococcus aureus (Gram-positive) | - | [6] | |
| Escherichia coli (Gram-negative) | - | [6] | |
| Pseudomonas aeruginosa (Gram-negative) | - | [6] | |
| 2-Azetidinones from nicotinonitriles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent | [6] |
| A. niger, P. rubrum (Fungi) | Potent | [6] |
Note: A dash (-) indicates that specific quantitative data was not provided in the cited abstract. "Active" or "Potent" suggests that the compounds showed significant antimicrobial effects.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism without compound) and a negative control well (broth without microorganism) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the nicotinonitrile core.
A generalized logical relationship based on the available data can be visualized as follows:
Caption: Generalized Structure-Activity Relationship.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. Further research focusing on the optimization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of potent and selective drug candidates. This guide provides a foundational understanding for researchers to build upon in their quest for novel therapeutics.
References
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Proposed Mechanism of Action of 2-(4-Fluorophenyl)nicotinonitrile in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed mechanism of action for 2-(4-Fluorophenyl)nicotinonitrile, a compound belonging to the nicotinonitrile class of heterocyclic compounds. Based on the biological activities of structurally similar molecules, this compound is hypothesized to exert its effects primarily through the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The primary focus of this document is on its potential as an anticancer agent.
Recent studies on various nicotinonitrile derivatives have demonstrated their potential as cytotoxic agents against a range of cancer cell lines. Molecular docking and in-vitro assays of related compounds suggest that the mechanism of action likely involves the inhibition of several key protein kinases and modulation of hormone receptor pathways that are crucial for tumor growth and progression. This guide synthesizes the available information on related compounds to propose a putative mechanism of action for this compound.
Proposed Biological Targets and Mechanism of Action
Based on research into the broader class of nicotinonitrile derivatives, this compound is proposed to target one or more of the following key proteins involved in oncogenic signaling:
-
PIM-1 Kinase: A serine/threonine kinase that plays a crucial role in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy in cancer therapy.
-
AKT1 (Protein Kinase B): A central node in a signaling pathway that promotes cell survival and growth. Dysregulation of the AKT1 pathway is common in many cancers.
-
Estrogen Receptor Alpha (ERα): A key driver in the majority of breast cancers. Modulation of ERα activity is a cornerstone of endocrine therapy.
-
Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase that is overexpressed in a significant subset of breast cancers, leading to aggressive tumor growth.
The proposed mechanism of action involves the binding of this compound to the active site of these protein kinases or the ligand-binding domain of the hormone receptor, leading to the inhibition of their downstream signaling cascades. This disruption of critical cellular pathways is believed to induce cell cycle arrest and apoptosis in cancer cells.
Data Presentation: In-Vitro Cytotoxicity of Related Nicotinonitrile Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various nicotinonitrile derivatives against several human cancer cell lines. This data provides a benchmark for the potential cytotoxic potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [1] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [1] | |
| MDA-MB-231 (Breast) | 8.01 ± 0.5 | [1] | |
| MCF-7 (Breast) | 16.20 ± 1.3 | [1] | |
| Substituted Nicotinonitriles | A-2780 (Ovarian) | 1.14 - 1.76 | [2] |
| MCF-7 (Breast) | 1.14 - 3.38 | [2] | |
| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon) | 0.0059 | [3] |
| BEL-7402 (Liver) | 0.0078 | [3] | |
| Furo[2,3-b]pyridine Derivatives | Various | < 20 | [4] |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | PC3 (Prostate) | 52 | [5] |
| MCF-7 (Breast) | 100 | [5] |
Experimental Protocols
Detailed methodologies for key assays relevant to the investigation of the mechanism of action of this compound are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent kinase assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.
-
Reagent Preparation:
-
Prepare the kinase buffer, ATP solution, and substrate solution according to the manufacturer's protocol for the specific kinase (PIM-1, AKT1, or HER2).
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase buffer, the purified recombinant kinase enzyme, and the test compound or vehicle control.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of ATP and the specific substrate peptide.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ERα.
-
Preparation of Rat Uterine Cytosol:
-
Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.
-
Centrifuge the homogenate to pellet the nuclear fraction.
-
Ultracentrifuge the supernatant to obtain the cytosol containing the ERα.[2]
-
-
Competitive Binding Assay:
-
In assay tubes, add a fixed concentration of [3H]-estradiol (radioligand) and increasing concentrations of the test compound (this compound) or a known competitor (e.g., unlabeled estradiol).
-
Add the prepared rat uterine cytosol to each tube.
-
Include controls for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled estradiol).
-
Incubate the tubes overnight at 4°C.
-
-
Separation and Scintillation Counting:
-
Separate the bound from free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways that may be inhibited by this compound.
Caption: Proposed inhibition of the PIM-1 signaling pathway.
Caption: Proposed inhibition of the AKT1 signaling pathway.
Caption: Proposed antagonism of the Estrogen Receptor Alpha (ERα) pathway.
Caption: Proposed inhibition of the HER2 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for elucidating the mechanism of action.
References
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of 2-(4-Fluorophenyl)nicotinonitrile: A Technical Guide for Researchers
Abstract
Nicotinonitrile derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities, particularly in the realm of oncology. While direct experimental data for 2-(4-fluorophenyl)nicotinonitrile is limited in publicly available literature, the broader class of nicotinonitriles has been investigated for its potential to modulate key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the potential biological targets for this compound based on the activities of structurally related compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks to guide future investigations into the mechanism of action of this and similar molecules.
Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold
The nicotinonitrile moiety, a pyridine ring substituted with a cyano group, is a versatile building block in the synthesis of heterocyclic compounds with therapeutic potential. Various derivatives incorporating this scaffold have been reported to exhibit significant antiproliferative and cytotoxic effects against a panel of human cancer cell lines. Docking studies and in vitro assays of these derivatives suggest that their anticancer activity may stem from the inhibition of key proteins involved in cell survival, proliferation, and signaling. Based on the current body of research on related molecules, this guide will focus on four potential, hypothetical biological targets for this compound: PIM-1 Kinase, AKT1 (Protein Kinase B), Estrogen Receptor Alpha (ERα), and Human Epidermal Growth Factor Receptor 2 (HER2).
Potential Biological Targets and Signaling Pathways
PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis. Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development. Several 3-cyanopyridine-based compounds have been identified as inhibitors of PIM-1 kinase.
AKT1 (Protein Kinase B)
AKT1 is a central node in signaling pathways that regulate cell survival, growth, and metabolism. Its aberrant activation is a common feature in many human cancers. Molecular docking studies have suggested that nicotinonitrile derivatives may bind to and inhibit AKT1.
Estrogen Receptor Alpha (ERα)
ERα is a key driver in the majority of breast cancers. It functions as a ligand-activated transcription factor. Some heterocyclic compounds have shown the ability to modulate ERα activity.
Human Epidermal Growth Factor Receptor 2 (HER2)
HER2 is a member of the epidermal growth factor receptor family and is overexpressed in a significant portion of breast and other cancers. It is a key target for cancer therapy.
Quantitative Data Summary
As there is no publicly available experimental data for this compound, the following table is provided as a template for researchers to populate with their own findings from the experimental protocols outlined in this guide.
| Target/Assay | Metric | Value | Cell Line (if applicable) |
| PIM-1 Kinase | IC50 | e.g., X.X µM | N/A |
| AKT1 Kinase | IC50 | e.g., Y.Y µM | N/A |
| ERα Binding | IC50 / Ki | e.g., Z.Z µM | N/A |
| HER2 Kinase | IC50 | e.g., A.A µM | N/A |
| Cytotoxicity | IC50 | e.g., B.B µM | e.g., MCF-7 |
| Cytotoxicity | IC50 | e.g., C.C µM | e.g., PC-3 |
| Cytotoxicity | IC50 | e.g., D.D µM | e.g., HepG2 |
Detailed Experimental Protocols
The following are generalized protocols for assessing the activity of a test compound, such as this compound, against the potential targets. Researchers should optimize these protocols based on their specific laboratory conditions and reagents.
In Vitro Kinase Inhibition Assay (General Protocol for PIM-1, AKT1, HER2)
This protocol describes a common method for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human kinase (PIM-1, AKT1, or HER2)
-
Kinase-specific substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of kinase solution (concentration to be optimized for each kinase).
-
Add 2 µL of substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This protocol describes a method to determine the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.
Materials:
-
Full-length human recombinant ERα
-
[³H]-Estradiol (radiolabeled ligand)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Test compound dissolved in DMSO
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and a reference compound (e.g., unlabeled estradiol).
-
In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound or reference compound.
-
Add the ERα preparation to each tube.
-
Incubate the tubes for 18-24 hours at 4°C.
-
To separate bound from free radioligand, add ice-cold hydroxyapatite slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes and wash the pellets with wash buffer.
-
Resuspend the final pellet in ethanol and transfer to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]-Estradiol against the logarithm of the competitor concentration to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for ERα, PC-3 for prostate, HepG2 for liver)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the test compound. Include untreated and vehicle (DMSO) controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
While direct experimental evidence for the biological targets of this compound is not yet available, the broader family of nicotinonitrile derivatives presents a compelling case for its investigation as a potential anticancer agent. The hypothetical targets outlined in this guide—PIM-1 kinase, AKT1, ERα, and HER2—represent critical nodes in cancer signaling and provide a rational starting point for mechanistic studies. The detailed experimental protocols provided herein offer a comprehensive toolkit for researchers to elucidate the biological activity and therapeutic potential of this and other novel nicotinonitrile compounds. Future studies involving in vitro enzymatic and cell-based assays, followed by in vivo models, will be crucial in validating these potential targets and advancing our understanding of the pharmacological profile of this compound.
An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)nicotinonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthetic pathways for producing precursors to 2-(4-Fluorophenyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details common synthetic strategies, experimental protocols for core reactions, and quantitative data to facilitate comparison and implementation in a laboratory setting.
Retrosynthetic Analysis and Overall Strategy
The most prevalent and efficient method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This strategy relies on the formation of a carbon-carbon bond between a pyridine ring and a phenyl ring.
The retrosynthetic breakdown of the target molecule identifies two primary precursors:
-
An electrophilic pyridine component : Typically 2-Chloronicotinonitrile .
-
A nucleophilic organoborane component : 4-Fluorophenylboronic acid or its ester derivatives.
The forward synthesis, therefore, focuses on the preparation of these two key intermediates followed by their coupling.
Caption: Retrosynthetic approach for this compound.
Synthesis of Precursor I: 2-Chloronicotinonitrile
2-Chloronicotinonitrile is a critical precursor, and several methods exist for its synthesis. The choice of route often depends on the availability of starting materials and desired scale.[1]
Route A: From Nicotinamide-1-Oxide
A well-documented method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride.[2] This method, while effective, requires careful handling of corrosive and moisture-sensitive reagents.
Caption: Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-Oxide.
Experimental Protocol: Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-Oxide [2]
-
Reaction Setup : In a 1-liter round-bottomed flask within a fume hood, thoroughly mix nicotinamide-1-oxide (85.0 g, 0.62 mol) and phosphorus pentachloride (180.0 g, 0.86 mol).
-
Reagent Addition : Slowly add phosphorus oxychloride (243 ml) to the solid mixture with shaking.
-
Heating : Attach a spiral condenser with a drying tube and place the flask in an oil bath preheated to 60–70°C. Heat the mixture under reflux for 4 hours, during which it will turn dark brown.
-
Work-up : Cool the reaction mixture and pour it cautiously onto 2 kg of crushed ice.
-
Neutralization & Filtration : Stir the resulting brown solution and add a 40% sodium hydroxide solution until the pH is between 6 and 7, while keeping the temperature below 20°C with ice. Filter the crude light-brown product by suction and wash with water.
-
Purification : Suspend the solid in 300 ml of 5% sodium hydroxide at 15°C and stir for 30 minutes. Filter by suction and wash with water until the filtrates are neutral. Repeat this washing procedure, stirring for 0.75–1.0 hour.
-
Drying : Press the solid as dry as possible and then dry under reduced pressure over phosphorus pentoxide for 12–16 hours.
-
Extraction : Transfer the dried solid to a Soxhlet thimble and extract for 2-3 hours with 700-800 ml of anhydrous ether.
-
Final Isolation : Treat the ethereal solution with charcoal, boil for 10-15 minutes under reflux, and filter. Evaporate the solvent to obtain 30–33 g (35–39% yield) of white 2-chloronicotinonitrile (m.p. 105–106°C).
Route B: Cyanation of 2-Chloropyridine Derivatives
Another common approach is the direct cyanation of a 2-chloropyridine ring. This can be achieved using various cyanide sources, often with metal catalysis or by activating the pyridine ring.[3][4][5] Modern methods often use phase-transfer catalysts to avoid heavy metals.[6]
| Starting Material | Cyanide Source | Catalyst/Conditions | Yield | Reference |
| 2,3-Dichloropyridine | KCN/NaOAc buffer | HNO₃, Trifluoroacetic anhydride | ~50% | [4] |
| 2-Halopyridines | Alkali metal cyanide | Phase Transfer Catalyst, water | Good | [6] |
| Chloropyridine | K₄[Fe(CN)₆] | Pd(OAc)₂, K₂CO₃ | N/A | [7] |
Synthesis of Precursor II: 4-Fluorophenylboronic Acid
4-Fluorophenylboronic acid is a versatile reagent used widely in Suzuki-Miyaura couplings.[8] While it is commercially available from numerous suppliers, it can also be synthesized in the laboratory.[9][10]
Route: From 4-Bromo-2-fluoroaniline
A representative synthesis involves a lithium-bromine exchange followed by reaction with a borate ester and subsequent hydrolysis.[11]
Caption: General workflow for boronic acid synthesis via organolithium intermediate.
Experimental Protocol: General Synthesis of an Aryl Boronic Acid [11][12]
Note: This is a generalized protocol. Reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup : Dissolve the starting aryl halide (e.g., 4-fluorobromobenzene) in an anhydrous ether solvent (like THF or Diethyl Ether) in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation : Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78°C for 1-2 hours to form the organolithium reagent.
-
Borylation : Add trimethyl borate (B(OCH₃)₃) dropwise to the reaction mixture, ensuring the temperature remains at -78°C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis : Cool the mixture in an ice bath and slowly quench the reaction by adding an aqueous acid solution (e.g., 1M HCl).
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired aryl boronic acid.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BFO₂ | [10] |
| Molecular Weight | 139.92 g/mol | [10] |
| Melting Point | 262-265 °C | [9] |
| Appearance | Yellow to beige crystalline powder | [9] |
Core Reaction: Suzuki-Miyaura Cross-Coupling
The final step is the palladium-catalyzed cross-coupling of 2-chloronicotinonitrile and 4-fluorophenylboronic acid to form the target molecule. The efficiency of this reaction is highly dependent on the choice of catalyst, base, and solvent.
Caption: Suzuki-Miyaura coupling of the key precursors.
Experimental Protocol: Representative Suzuki-Miyaura Coupling [13][14][15]
Note: This is a general procedure based on similar couplings. Optimal conditions may vary.
-
Reaction Setup : To a reaction vessel, add 2-chloronicotinonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Solvent Addition : Add a suitable solvent or solvent mixture (e.g., dioxane, toluene, methanol, often with water).
-
Degassing : Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Heating : Heat the reaction mixture to the desired temperature (typically 80-110°C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up : Cool the reaction to room temperature and dilute with water.
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield this compound.
References
- 1. The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview) - ProQuest [proquest.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]
- 6. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 7. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 10. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sites.pitt.edu [sites.pitt.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-(4-Fluorophenyl)nicotinonitrile: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(4-Fluorophenyl)nicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Overview
The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloronicotinonitrile and (4-fluorophenyl)boronic acid. This method is highly efficient and tolerates a wide range of functional groups, making it a preferred route for the synthesis of biaryl compounds.
Reaction Scheme
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling to form this compound.
Quantitative Data Summary
The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Chloronicotinonitrile | 1.0 equivalent | Starting material. |
| (4-Fluorophenyl)boronic acid | 1.2 equivalents | Coupling partner. A slight excess is used to ensure complete consumption of the starting material. |
| Catalyst System | ||
| Palladium Catalyst | Pd(PPh₃)₄ (0.05 equivalents) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of coupling. Other catalysts like PdCl₂(dppf) can also be used. |
| Base | K₂CO₃ (2.0 equivalents) | An inorganic base is required for the transmetalation step of the catalytic cycle. Other bases such as Na₂CO₃ or Cs₂CO₃ can be used. |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 90 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | The reaction progress should be monitored by TLC or LC-MS. |
| Outcome | ||
| Expected Yield | 70-90% | Yields can vary depending on the specific conditions and purity of the reagents. |
| Purity | >95% (after purification) | Purification by column chromatography is usually required to obtain a high-purity product. |
| Characterization Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.80 (dd, 1H), 8.10 (dd, 1H), 7.85 (m, 2H), 7.45 (dd, 1H), 7.20 (t, 2H) | Expected chemical shifts. Actual values may vary slightly. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5 (d), 162.0 (d), 152.0, 140.0, 135.0, 131.0 (d), 129.0, 117.0, 116.0 (d), 115.8 (d) | Expected chemical shifts with C-F coupling. |
| Mass Spectrometry (ESI) | m/z 199.06 [M+H]⁺ | Expected mass for the protonated molecule. |
Experimental Protocol
Materials:
-
2-Chloronicotinonitrile
-
(4-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add 2-chloronicotinonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to create an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 2-chloronicotinonitrile).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of hexanes and ethyl acetate as the eluent (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and organic solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: 2-(4-Fluorophenyl)nicotinonitrile as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of 2-(4-Fluorophenyl)nicotinonitrile and its analogs, highlighting their significance as intermediates in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies and offer a foundation for the exploration of this privileged scaffold in medicinal chemistry.
Introduction
Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a fluorophenyl group at the 2-position of the pyridine ring can enhance metabolic stability and binding affinity to biological targets. This document details the synthesis of a core intermediate, 2-amino-4-(4-fluorophenyl)-6-arylnicotinonitrile, and its subsequent transformations into various functionalized derivatives with therapeutic potential.
Synthesis of 2-Amino-4-(4-fluorophenyl)-6-arylnicotinonitrile Derivatives
A robust and widely used method for the synthesis of substituted nicotinonitriles is the one-pot, multi-component reaction of a chalcone, malononitrile, and a source of ammonia.[2] This approach allows for the efficient construction of the highly functionalized pyridine core.
General Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile
This protocol is adapted from a general method for the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives.[2]
Materials:
-
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (4-Fluorochalcone)
-
Malononitrile
-
Ammonium acetate
-
Absolute Ethanol
Procedure:
-
To a round-bottom flask, add (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol).
-
Add absolute ethanol (20 mL) to the flask.
-
The reaction mixture is refluxed overnight.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the desired 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile.
Table 1: Representative Yields and Melting Points of 2-Amino-4,6-diaryl-nicotinonitrile Derivatives
| R1 | R2 | Yield (%) | Melting Point (°C) |
| 4-Fluorophenyl | Phenyl | ~90% (estimated) | - |
| 4-Chlorophenyl | 4-Methoxyphenyl | 90.1 | 195 |
Note: The yield for the 4-fluorophenyl derivative is an estimation based on similar reported syntheses. The melting point for the chloro- and methoxy-substituted analog is provided for comparison.[2]
Derivatization of the Nicotinonitrile Scaffold
The synthesized 2-aminonicotinonitrile serves as a versatile starting material for further chemical modifications. A key transformation is the conversion of the 2-amino group to a 2-chloro substituent, which can then be displaced by various nucleophiles.
General Experimental Protocol: Synthesis of 2-Chloro-4-(4-fluorophenyl)-6-phenylnicotinonitrile
This protocol is based on the general procedure for the chlorination of pyridin-2-ones.[1]
Materials:
-
2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile (or the corresponding 2-hydroxypyridine)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of the 2-aminonicotinonitrile derivative (1 mmol) and phosphorus oxychloride (5 mL) is heated under reflux for several hours.
-
After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or dioxane) yields the 2-chloro-4-(4-fluorophenyl)-6-phenylnicotinonitrile.
Applications in Drug Discovery
Nicotinonitrile derivatives synthesized from intermediates like this compound have shown promising activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Anticancer Activity and Targeted Pathways
Several studies have demonstrated that nicotinonitrile-based compounds can act as inhibitors of various protein kinases, including Aurora kinases, tyrosine kinases (TK), and the Epidermal Growth factor Receptor Tyrosine Kinase (EGFR-TK).[3][4][5] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis (programmed cell death), and inhibit tumor growth. For instance, certain derivatives have been shown to induce apoptosis by increasing the levels of active caspases 3 and 9.[4]
Table 2: In Vitro Cytotoxicity of Representative Nicotinonitrile Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 3 (APN) | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [2] |
| Derivative 3 (APN) | MCF-7 (Breast) | 2.85 ± 0.1 | [2] |
| Doxorubicin (Control) | MDA-MB-231 (Breast) | 3.18 ± 0.1 | [2] |
| Doxorubicin (Control) | MCF-7 (Breast) | 4.17 ± 0.2 | [2] |
| Derivative 5g | MCF-7 (Breast) | ~1-3 | [4] |
| Derivative 5g | HCT-116 (Colon) | ~1-3 | [4] |
| Derivative 8 | MCF-7 (Breast) | ~1-3 | [4] |
| Derivative 8 | HCT-116 (Colon) | ~1-3 | [4] |
| 5-Fluorouracil (Control) | MCF-7 (Breast) | ~5 | [4] |
| 5-Fluorouracil (Control) | HCT-116 (Colon) | ~5 | [4] |
APN: 2-Amino-4,6-diphenylnicotinonitrile derivative
Visualizing Synthetic and Biological Pathways
The following diagrams illustrate the synthetic workflow and a potential signaling pathway targeted by nicotinonitrile derivatives.
References
Application of 2-(4-Fluorophenyl)nicotinonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(4-fluorophenyl)nicotinonitrile scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in the realm of oncology. The incorporation of the fluorophenyl group at the 2-position of the nicotinonitrile core imparts favorable pharmacokinetic and pharmacodynamic properties, contributing to enhanced biological activity. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their anticancer properties. Detailed application notes, a summary of quantitative biological data, and explicit experimental protocols for key assays are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanism of action and experimental design.
Application Notes
Derivatives of this compound have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The core structure serves as a versatile template for the design of targeted therapies.
Anticancer Activity:
The primary therapeutic application of this scaffold lies in its anticancer activity. Numerous studies have reported the synthesis of novel derivatives exhibiting significant cytotoxicity against a panel of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, including:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Certain derivatives have been shown to inhibit EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[1]
-
PIM Kinase Signaling: Several this compound analogs have been identified as potent inhibitors of PIM kinases (PIM-1, PIM-2, PIM-3), a family of serine/threonine kinases that play a critical role in cell cycle progression, apoptosis, and drug resistance.[2][3]
The versatility of the nicotinonitrile core allows for chemical modifications at various positions to optimize potency, selectivity, and drug-like properties. The introduction of different substituents on the pyridine ring and the phenyl group can modulate the inhibitory activity against specific kinase targets and improve the overall pharmacological profile of the compounds.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HCT-116 (Colon) | 10.84 | [1] |
| Derivative 2 | PC3 (Prostate) | 14.27 | [1] |
| Derivative 3 | HeLa (Cervical) | 21.10 | [1] |
| Derivative 4 | HepG2 (Liver) | 58.75 | [1] |
| Derivative 5 | MCF-7 (Breast) | 55.04 | [1] |
| Derivative 6 | HepG2 (Liver) | 0.18 | [2] |
| Derivative 7 | MCF-7 (Breast) | 0.34 | [2] |
| Derivative 8e | HepG2 (Liver) | ≤ 0.28 | [3] |
| Compound 12 | MCF-7 (Breast) | 0.5 | [4] |
| Compound 12 | HepG2 (Liver) | 5.27 | [4] |
| Kinase Target | Inhibitor (Derivative) | IC50 (µM) | Reference |
| EGFR | Derivative 3 | 0.93 | [1] |
| EGFR | Derivative 11 | 0.81 | [1] |
| PIM-1 | Derivative 9 | 0.0204 | [2] |
| PIM-1 | Derivative 8e | ≤ 0.28 | [3] |
| PIM-2 | Derivative 8e | ≤ 0.28 | [3] |
| PIM-3 | Derivative 8e | ≤ 0.28 | [3] |
| PIM-1 | Compound 12 | 0.0143 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives
This protocol outlines a common method for the synthesis of the nicotinonitrile core structure, which can be further modified.
Materials:
-
Appropriate aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Appropriate acetophenone derivative
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol or n-butanol
Procedure:
-
A mixture of the aromatic aldehyde (10 mmol), the acetophenone derivative (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol) is prepared in a round-bottom flask.
-
Ethanol (40 mL) or n-butanol (20 mL) is added as the solvent.
-
The reaction mixture is refluxed for 3-10 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid product is washed with water and then dried.
-
The crude product is recrystallized from a suitable solvent (e.g., dioxane or ethanol) to yield the pure 4-aryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[5][6]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to the desired concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases.[10][11][12]
Materials:
-
Recombinant human kinase (e.g., EGFR, PIM-1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a solution of the kinase and a solution of the substrate and ATP in the assay buffer.
-
Kinase Reaction: Add the test compound or DMSO (control) to the wells of a 384-well plate. Add the kinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature. Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) according to the manufacturer's instructions for the chosen detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The kinase activity is proportional to the luminescent signal. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Caption: Inhibition of the PIM-1 kinase signaling pathway by this compound derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
Nicotinonitrile scaffolds are crucial structural motifs in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The functionalization of the pyridine ring is a key strategy for modulating the physicochemical properties and biological activity of these molecules. Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the synthesis and subsequent functionalization of nicotinonitriles, enabling the introduction of a diverse array of substituents.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of nicotinonitriles via cyanation of halopyridines, as well as for the subsequent functionalization of the nicotinonitrile core through various cross-coupling reactions.
Part 1: Palladium-Catalyzed Synthesis of Nicotinonitriles via Cyanation
The direct introduction of a nitrile group onto a pyridine ring can be efficiently achieved through the palladium-catalyzed cyanation of halopyridines. This method offers a robust route to nicotinonitrile derivatives from readily available starting materials. A common and less toxic cyanide source for this transformation is potassium hexacyanoferrate(II).
General Reaction Scheme: Cyanation of a Bromopyridine
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol is a general procedure adaptable for the synthesis of nicotinonitriles from corresponding bromopyridines.[1]
Materials:
-
Aryl Bromide (e.g., 3-bromopyridine or 6-bromonicotinonitrile precursor)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
1,4-Dioxane and Water (1:1 mixture, degassed)
-
Reaction vial with a magnetic stir bar
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl bromide (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), and palladium(II) acetate (0.01 mmol).
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with an inert gas. Repeat this cycle three times.
-
Add the degassed 1:1 mixture of 1,4-dioxane and water (4 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Palladium-Catalyzed Cyanation
Caption: Experimental workflow for the palladium-catalyzed cyanation of an aryl bromide.
Part 2: Functionalization of the Nicotinonitrile Scaffold
Once the nicotinonitrile core is synthesized, palladium-catalyzed cross-coupling reactions can be employed to introduce a wide range of functional groups at various positions, depending on the starting halo-nicotinonitrile. The following protocols use 6-bromonicotinonitrile as a versatile building block.[1]
A. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-nicotinonitriles
This reaction is a robust method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[1]
Quantitative Data for Suzuki-Miyaura Coupling:
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 |
Experimental Protocol:
-
In a reaction flask, dissolve 6-bromonicotinonitrile (1.0 mmol) and the arylboronic acid (1.2 mmol) in the specified solvent.
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
B. Heck Reaction: Synthesis of 6-Alkenyl-nicotinonitriles
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[1]
Experimental Protocol:
-
In a dry reaction tube, dissolve 6-bromonicotinonitrile (1.0 mmol) and the alkene (1.5 mmol) in anhydrous DMF (5 mL).
-
Add triethylamine (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) in a small amount of DMF.
-
Add the catalyst solution to the reaction mixture.
-
Seal the tube and purge with an inert gas.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography on silica gel.
Experimental Workflow for the Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.[1]
C. Sonogashira Coupling: Synthesis of 6-Alkynyl-nicotinonitriles
This reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[1]
Experimental Protocol:
-
To a Schlenk flask, add 6-bromonicotinonitrile (1.1 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine (typically a 2:1 to 3:1 v/v ratio).
-
Add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.10 equivalents).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne (1.0 equivalent) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
D. Buchwald-Hartwig Amination: Synthesis of 6-Amino-nicotinonitriles
This method is a powerful tool for the formation of C–N bonds by coupling aryl halides with amines.[1]
Experimental Protocol:
-
To a reaction vessel, add 6-bromonicotinonitrile (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., BINAP, 0.03 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the vessel and purge with an inert gas.
-
Heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship of Synthesis and Functionalization
Caption: Synthesis of the nicotinonitrile core and subsequent functionalization pathways.
References
Application Notes and Protocols: 2-(4-Fluorophenyl)nicotinonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of diverse heterocyclic compounds utilizing 2-(4-Fluorophenyl)nicotinonitrile as a key building block. The methodologies outlined below are based on established synthetic strategies, including multicomponent reactions, which offer an efficient and atom-economical approach to complex molecular architectures. The synthesized compounds, incorporating the fluorophenylnicotinonitrile scaffold, are of significant interest in medicinal chemistry due to their potential biological activities.[1][2][3][4]
I. Multicomponent Synthesis of Pyridine and Pyrazolo[3,4-b]pyridine Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants.[5][6][7][8] This section details the synthesis of a nicotinonitrile derivative, which serves as a precursor for more complex heterocyclic systems. While the example starts from components that form a substituted nicotinonitrile, the subsequent transformations are directly applicable to functionalized this compound.
A. Synthesis of a Highly Substituted Nicotinonitrile Derivative
This protocol describes the synthesis of 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile, a compound structurally related to the topic of interest and synthesized via a multicomponent reaction. This approach is adaptable for the synthesis of various nicotinonitrile derivatives.[1]
Experimental Protocol:
A mixture of 1-acetylnaphthalene (0.01 mol), 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.01 mol), ethyl 2-cyanoacetate (0.01 mol), and ammonium acetate (0.08 mol) in ethanol (50 mL) containing a few drops of piperidine is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting solid precipitate is filtered, washed with ethanol, and recrystallized from an ethanol/dioxane mixture to yield the final product.[1]
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile | 85 | 210-212 |
DOT Script for Synthesis of a Substituted Nicotinonitrile:
Caption: Multicomponent synthesis of a nicotinonitrile derivative.
B. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Substituted nicotinonitriles are valuable precursors for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines.
Experimental Protocol:
A mixture of 2-chloronicotinonitrile derivative (0.01 mol) and hydrazine hydrate (0.04 mol) in ethanol (20 mL) is heated under reflux for 4 hours. The solid that forms upon cooling is collected by filtration, dried, and recrystallized from an ethanol/dioxane mixture to yield the 2-hydrazinylnicotinonitrile intermediate.[1] This intermediate can then be further cyclized. For example, treatment with acetic anhydride and acetic acid affords the corresponding pyrazolo[3,4-b]pyridine derivative.[1]
Quantitative Data:
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| 2-Chloro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)nicotinonitrile | 2-Hydrazinyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)nicotinonitrile | 88 | 188-190 |
| 2-Hydrazinyl-4-(...)-nicotinonitrile | 3-Amino-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine | 92 | 228-230 |
DOT Script for Synthesis of Pyrazolo[3,4-b]pyridine:
Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
II. Potential Applications in Drug Discovery
Heterocyclic compounds containing the nicotinonitrile scaffold are recognized for their wide range of biological activities. The presence of a fluorophenyl group can further enhance the pharmacological properties of these molecules.
A. Anticancer Activity
Newly synthesized heterocyclic compounds containing nicotinonitrile and pyrazole moieties have demonstrated cytotoxic effects against hepatocellular (HepG2) and cervical (HeLa) carcinoma cell lines.[1][9] The antiproliferative activity of such compounds highlights their potential as scaffolds for the development of new anticancer agents.[10]
B. Other Potential Biological Activities
Nicotinonitrile derivatives and the broader class of heterocyclic compounds are known to exhibit a variety of biological effects, including:
-
Antimicrobial and antifungal activities[2]
-
Anti-inflammatory properties
-
Antiviral activity[3]
-
Potential as enzyme inhibitors
DOT Script for Biological Activities of Nicotinonitrile Derivatives:
Caption: Biological activities of nicotinonitrile-based compounds.
III. Future Directions: Cycloaddition and Cross-Coupling Reactions
While detailed protocols for cycloaddition and metal-catalyzed cross-coupling reactions starting directly from this compound were not prominently featured in the initial survey, these synthetic strategies represent important future directions for derivatization.
-
Cycloaddition Reactions: The nitrile group in this compound can potentially participate as a dienophile or enophile in cycloaddition reactions, providing access to novel polycyclic and heterocyclic systems.[11][12][13]
-
Metal-Catalyzed Cross-Coupling: The pyridine and fluorophenyl rings offer sites for C-H functionalization or cross-coupling reactions if further substituted with a leaving group (e.g., a halogen). Palladium, nickel, or other transition metal catalysts can be employed to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.[14][15][16][17][18]
Further research in these areas will undoubtedly expand the synthetic utility of this compound and lead to the discovery of new heterocyclic compounds with promising therapeutic potential.
References
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. ijnrd.org [ijnrd.org]
- 5. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]
- 13. mdpi.com [mdpi.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture protocols for testing 2-(4-Fluorophenyl)nicotinonitrile cytotoxicity
Introduction
2-(4-Fluorophenyl)nicotinonitrile is a synthetic compound belonging to the nicotinonitrile class of molecules. Nicotinonitrile derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties. Several studies on related nicotinonitrile compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as novel therapeutic agents. The introduction of a fluorophenyl group can influence the compound's biological activity, including its cytotoxicity, by altering its electronic properties, lipophilicity, and metabolic stability. These application notes provide a framework for assessing the cytotoxic potential of this compound in vitro.
Mechanism of Action (Hypothesized)
While the precise mechanism of action for this compound is yet to be fully elucidated, research on structurally similar compounds provides insights into potential pathways. The cytotoxic effects of nicotinonitrile derivatives have been linked to the induction of apoptosis. This programmed cell death can be triggered through various signaling cascades. One plausible mechanism involves the modulation of protein kinases, such as p38 Mitogen-Activated Protein Kinase (MAPK), which are crucial regulators of cellular processes including proliferation, differentiation, and apoptosis. Activation of the p38 MAPK pathway can lead to the downstream activation of caspases, the executive enzymes of apoptosis. Additionally, some fluorophenyl-containing compounds have been shown to induce cellular stress and disrupt calcium homeostasis, which can also converge on apoptotic pathways. Further investigation is required to determine the specific molecular targets and signaling pathways affected by this compound.
Data Presentation
The cytotoxic activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table presents representative IC50 values based on published data for structurally related nicotinonitrile derivatives.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 9.5 |
| HCT-116 | Colon Carcinoma | 48 | 22.1 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.3 |
| HeLa | Cervical Carcinoma | 48 | 25.6 |
Experimental Protocols
To assess the cytotoxicity of this compound, a panel of in vitro assays is recommended. The following protocols provide detailed methodologies for the MTT, LDH, and Annexin V/PI apoptosis assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2][3][4]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised membrane integrity.[5][6][7][8]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as described for the MTT assay
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9][10]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells and compound as described for the MTT assay
-
6-well plates
-
Flow cytometer
-
Binding buffer (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.
Mandatory Visualization
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(4-Fluorophenyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)nicotinonitrile is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.
Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₂H₇FN₂ | Based on chemical structure |
| Molecular Weight | 202.20 g/mol | Calculated from the molecular formula |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | Based on the properties of similar aromatic nitriles and fluorinated compounds.[1][2][3] |
| UV Absorbance | Expected to have significant UV absorbance in the range of 250-300 nm. | The presence of the fluorophenyl and nicotinonitrile chromophores suggests strong UV absorption, a characteristic of many aromatic and heterocyclic compounds.[4][5] |
| Volatility | Sufficiently volatile for GC analysis. | The molecular weight and non-polar nature suggest it can be volatilized without decomposition under typical GC conditions. |
| Thermal Stability | Expected to be thermally stable under standard GC and HPLC conditions. | Many aromatic nitriles exhibit good thermal stability.[6] |
Analytical Methods
Two primary analytical techniques are recommended for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC-UV is a widely used technique for the quantification of organic molecules in various matrices due to its high resolution, sensitivity, and accuracy.[7][8]
Protocol: HPLC-UV Quantification of this compound
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for pH adjustment)
-
Reference standard of this compound (purity >98%)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization. If necessary, acidify the aqueous phase with 0.1% formic acid to improve peak shape. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or the wavelength of maximum absorbance) |
| Run Time | 10 minutes (or until the analyte has eluted) |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] It offers high sensitivity and selectivity, making it suitable for trace analysis and impurity profiling.
Protocol: GC-MS Quantification of this compound
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas, 99.999% purity)
-
Reference standard of this compound (purity >98%)
-
Suitable solvent (e.g., ethyl acetate, dichloromethane)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to achieve a concentration within the calibration range.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-350 |
| Solvent Delay | 3 minutes |
4. Data Analysis:
-
Identify the characteristic ions of this compound from the mass spectrum of the standard. The molecular ion (M⁺) at m/z 202 and other prominent fragment ions should be selected for quantification (quantifier ion) and confirmation (qualifier ions).
-
Construct a calibration curve by plotting the peak area of the quantifier ion of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally acceptable.
-
Quantify the amount of this compound in the sample by interpolating the peak area of its quantifier ion on the calibration curve.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Data Presentation
Quantitative data obtained from either method should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: HPLC-UV Method Validation Summary (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL | - |
| Precision (%RSD) | < 2% | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
Table 2: GC-MS Method Validation Summary (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 10 µg/mL | - |
| Correlation Coefficient (R²) | 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.03 µg/mL | - |
| Limit of Quantification (LOQ) | 0.1 µg/mL | - |
| Precision (%RSD) | < 5% | ≤ 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
Conclusion
The HPLC-UV and GC-MS methods described in this application note provide reliable and accurate means for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Proper method validation should be performed in the respective laboratory to ensure the suitability of the chosen method for its intended purpose.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)nicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(4-Fluorophenyl)nicotinonitrile. The content is structured to address common issues encountered during synthesis, offering detailed troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halonicotinonitrile (such as 2-chloronicotinonitrile or 2-bromonicotinonitrile) with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.
Q2: Which starting halonicotinonitrile is better, 2-chloro- or 2-bromonicotinonitrile?
A2: Generally, 2-bromonicotinonitrile is more reactive than 2-chloronicotinonitrile in Suzuki-Miyaura couplings, often leading to higher yields and faster reaction times under milder conditions. However, 2-chloronicotinonitrile is a less expensive starting material. The choice may depend on a balance between cost and reactivity. For less reactive aryl chlorides, more specialized and often more expensive catalyst systems may be required to achieve good yields.
Q3: What are the key parameters to control for a successful synthesis?
A3: The key parameters to control are the choice of catalyst and ligand, the type and amount of base, the solvent system, the reaction temperature, and the reaction time. An inert atmosphere is also crucial to prevent catalyst degradation and side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and reagents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Catalyst/Ligand Quality | Use fresh, high-purity palladium catalyst and ligands. Phosphine ligands can oxidize over time, so proper storage under an inert atmosphere is critical. |
| Inefficient Pre-catalyst Activation | If using a Pd(II) pre-catalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species. |
| Low Reactivity of Starting Material | If using 2-chloronicotinonitrile, consider switching to the more reactive 2-bromonicotinonitrile. Alternatively, employ more active, bulky, and electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. Increasing the reaction temperature may also be necessary. |
| Poor Quality Boronic Acid | Use high-purity (4-fluorophenyl)boronic acid. Boronic acids can dehydrate to form boroxines, which may have different reactivity. |
| Inappropriate Base | The choice of base is critical. Common choices include K₂CO₃, Na₂CO₃, and K₃PO₄. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective. The base should be finely powdered and dry. |
| Suboptimal Solvent | Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) with water. The ratio of organic solvent to water can significantly impact the reaction. Ensure the solvent is of high purity and appropriately degassed. |
| Incorrect Temperature or Reaction Time | If the reaction is sluggish, consider increasing the temperature. Monitor the reaction over a longer period to ensure it has reached completion. |
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Troubleshooting Steps |
| Debrominated/Dechlorinated Starting Material (Nicotinonitrile) | This occurs when the halo-nicotinonitrile is reduced instead of undergoing cross-coupling. This can be caused by hydride sources in the reaction mixture (e.g., from the solvent or base). | Ensure the use of high-purity, dry solvents and bases. |
| Homocoupling of (4-fluorophenyl)boronic acid | This side reaction is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) pre-catalyst. | Thoroughly degas the reaction mixture and use a Pd(0) source or an efficient pre-catalyst system. |
| Protodeboronation of (4-fluorophenyl)boronic acid | The boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases. | Consider using the pinacol ester or trifluoroborate salt of (4-fluorophenyl)boronic acid, which are less prone to this side reaction. Minimizing the reaction time and temperature can also help. |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling synthesis of this compound. This protocol should be optimized for specific laboratory conditions and reagent batches.
Materials:
-
2-Bromonicotinonitrile (1.0 mmol, 1.0 equiv.)
-
(4-Fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromonicotinonitrile, (4-fluorophenyl)boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura couplings of 2-halopyridines with various boronic acids under different conditions, which can serve as a reference for optimizing the synthesis of this compound.
| Halopyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| Pyridine-2-sulfonyl fluoride | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | 75 |
Note: The yields presented are from various literature sources for similar but not identical reactions and are intended for comparative purposes.
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of Nicotinonitrile Derivatives
Welcome to the technical support center for the synthesis of nicotinonitrile derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nicotinonitrile derivatives?
A1: Common synthetic routes include the cyanation of halopyridines (e.g., Rosenmund-von Braun reaction), palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, the dehydration of nicotinamides, and the Sandmeyer reaction of aminopyridines.[1][2][3] The choice of method often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance.
Q2: I am experiencing very low yields in my cyanation reaction of a bromopyridine. What are the likely causes?
A2: Low yields in cyanation reactions can stem from several factors.[4][5][6] Common issues include:
-
Moisture or air sensitivity: Many palladium catalysts and reagents are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Impure reagents or solvents: The purity of your starting materials, catalyst, and solvents is crucial.[5] Consider purifying reagents and using anhydrous solvents.
-
Suboptimal reaction temperature: The reaction temperature may be too high, leading to decomposition, or too low, resulting in an incomplete reaction.[6]
-
Catalyst deactivation: Cyanide ions can poison palladium catalysts.[2] The choice of cyanide source and reaction conditions can mitigate this.
-
Inefficient stirring: In heterogeneous mixtures, ensure vigorous stirring to maximize contact between reactants.
Q3: What are common side reactions observed during the synthesis of nicotinonitrile derivatives?
A3: Side reactions can significantly impact yield and purity. Some common side reactions include:
-
Hydrolysis of the nitrile group: In the presence of strong acid or base and water, the nitrile group can hydrolyze to a carboxamide or carboxylic acid.[7][8]
-
Homocoupling: In cross-coupling reactions like Suzuki or Sonogashira, homocoupling of the boronic acid or alkyne starting materials can occur, leading to undesired byproducts.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water.
-
Formation of isomeric products: Depending on the reaction conditions and the substrate, substitution at other positions on the pyridine ring can occur.
Q4: How can I effectively purify my nicotinonitrile derivative?
A4: The purification method depends on the physical state and properties of your product and impurities.[9]
-
Column chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials.[9]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[9][10]
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used.
-
Acid-base extraction: The basicity of the pyridine nitrogen allows for purification by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Cyanation of Halopyridines
This guide addresses common issues leading to low yields in the palladium-catalyzed cyanation of aryl halides to form nicotinonitrile derivatives.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Pd-catalyzed cyanation.
Quantitative Data: Effect of Reaction Conditions on Cyanation Yield
| Entry | Halopyridine | Cyanide Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | KCN | Pd(PPh₃)₄ (5) | DMF | 120 | 12 | 45 |
| 2 | 3-Bromopyridine | Zn(CN)₂ | Pd(dppf)Cl₂ (3) | DMA | 100 | 8 | 78 |
| 3 | 3-Chloropyridine | K₄[Fe(CN)₆] | Pd(OAc)₂/SPhos (2) | Dioxane/H₂O | 100 | 6 | 85[2] |
| 4 | 3-Iodopyridine | CuCN | N/A | Pyridine | 150 | 24 | 65 |
Problem 2: Complex Product Mixture in Suzuki-Miyaura Coupling
This guide provides steps to troubleshoot the formation of multiple byproducts in Suzuki-Miyaura cross-coupling reactions to synthesize aryl-substituted nicotinonitriles.
Troubleshooting Workflow
Caption: Troubleshooting guide for byproducts in Suzuki-Miyaura coupling.
Quantitative Data: Influence of Base on Suzuki-Miyaura Byproducts
| Entry | 6-Chloronicotinonitrile | Arylboronic Acid | Base (equiv.) | Solvent | Desired Product (%) | Homocoupling (%) | Protodeboronation (%) |
| 1 | 1.0 equiv | Phenylboronic acid (1.2) | K₂CO₃ (2.0) | Dioxane/H₂O | 85 | 10 | 5 |
| 2 | 1.0 equiv | Phenylboronic acid (1.2) | Cs₂CO₃ (2.0) | Toluene/H₂O | 92 | 5 | 3 |
| 3 | 1.0 equiv | 4-Methoxyphenylboronic acid (1.2) | K₃PO₄ (2.0) | 2-MeTHF | 95 | 3 | 2 |
| 4 | 1.0 equiv | 4-Methoxyphenylboronic acid (1.2) | NaHCO₃ (2.0) | Dioxane/H₂O | 60 | 15 | 25 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromopyridine
This protocol describes a general procedure for the cyanation of 3-bromopyridine using zinc cyanide.
Materials:
-
3-Bromopyridine
-
Zinc cyanide (Zn(CN)₂)
-
Pd(dppf)Cl₂
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), zinc cyanide (0.6 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add anhydrous DMA (5 mL) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-cyanopyridine (nicotinonitrile).
Protocol 2: Suzuki-Miyaura Coupling of 6-Chloronicotinonitrile
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 6-chloronicotinonitrile with an arylboronic acid.[11]
Materials:
-
6-Chloronicotinonitrile
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 2-Methyltetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add 6-chloronicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to an oven-dried reaction vessel.
-
Add anhydrous 2-MeTHF (5 mL).
-
Seal the vessel and heat the mixture to 100°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the pure 6-aryl-nicotinonitrile product.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-(4-Fluorophenyl)nicotinonitrile
Welcome to the technical support center for the purification of crude 2-(4-Fluorophenyl)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
Q1: The compound will not dissolve in the chosen recrystallization solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may not be suitable for dissolving this compound.
-
Solution: Based on the purification of similar nicotinonitrile derivatives, polar solvents are often effective. Consider using ethanol or dioxane as a starting point for single-solvent recrystallization.[1] If a single solvent is ineffective, a two-solvent system may be necessary. A good starting point would be to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or pentane) until turbidity is observed.[2][3]
-
-
Insufficient Solvent Volume: Not enough solvent is being used to dissolve the compound, even at elevated temperatures.
-
Solution: Gradually add small portions of the hot solvent to the crude material with stirring until the solid just dissolves. Avoid a large excess of solvent, as this will reduce the recovery yield.[4]
-
-
Low Temperature: The solvent may not be hot enough to reach the required solubility.
-
Solution: Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.[4]
-
Q2: No crystals form upon cooling the solution.
Possible Causes & Solutions:
-
Solution is Not Saturated: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.
-
Solution: If an excess of a single solvent was used, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again. For a two-solvent system, you can carefully add more of the "poor" solvent.
-
-
Rapid Cooling: Cooling the solution too quickly can inhibit crystal nucleation and growth.
-
Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[4]
-
-
Inhibition of Nucleation: The solution may be supersaturated, but crystal formation has not initiated.
-
Solution: Try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
-
Q3: The purity of the recrystallized product is low.
Possible Causes & Solutions:
-
Insoluble Impurities Present: Solid impurities that are not soluble in the recrystallization solvent are co-precipitating with the product.
-
Soluble Impurities with Similar Solubility: Impurities have similar solubility profiles to the desired compound in the chosen solvent.
-
Solution: A single recrystallization may be insufficient. A second recrystallization using the same or a different solvent system may be necessary. Alternatively, column chromatography may be a more effective purification method in this case.
-
Column Chromatography Issues
Q1: The compound does not move from the baseline on the TLC plate.
Possible Causes & Solutions:
-
Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to move the compound up the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. For a common hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
Q2: All spots, including the product, run at the solvent front on the TLC plate.
Possible Causes & Solutions:
-
Solvent System is Too Polar: The eluent is too strong, causing all components of the mixture to move with the solvent front.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
-
Q3: The separation between the product and impurities is poor.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent system does not provide adequate resolution.
-
Solution: The ideal solvent system should give the desired compound an Rf value of approximately 0.3 on a TLC plate for optimal separation. Experiment with different solvent ratios of hexanes and ethyl acetate to achieve this.
-
-
Column Overloading: Too much crude material has been loaded onto the column.
-
Solution: Use an appropriate amount of silica gel for the amount of sample being purified. A general rule of thumb is a silica gel to sample weight ratio of 30:1 to 100:1.
-
-
Improper Column Packing: The column has not been packed uniformly, leading to channeling and poor separation.
-
Solution: Ensure the silica gel is packed evenly without any air bubbles or cracks.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.
Q2: What are some suitable solvents for the recrystallization of this compound?
Based on procedures for analogous compounds, good single-solvent options to explore are ethanol and dioxane.[1] For two-solvent systems, a combination of a good solvent like dichloromethane or ethyl acetate with a poor solvent like hexanes is a common starting point.[2][3]
Q3: How do I choose a solvent system for column chromatography?
The choice of solvent system is typically determined by thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a versatile and common choice for many organic compounds. The ratio of these solvents should be adjusted until the desired product has an Rf value of approximately 0.3, which generally provides the best separation.
Q4: What are the potential impurities I should be aware of?
The impurities present in crude this compound will depend on the synthetic route used for its preparation. If a Suzuki coupling reaction was employed to form the C-C bond between the phenyl and pyridine rings, common impurities can include:
-
Homocoupling products: Resulting from the coupling of two of the same starting materials.
-
Unreacted starting materials.
-
Catalyst and ligand residues: Palladium catalyst and phosphine ligand-derived impurities may be present.
Experimental Protocols
Single-Solvent Recrystallization Protocol
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a test solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate using different ratios of hexanes and ethyl acetate to find a solvent system that gives the target compound an Rf of ~0.3.
-
Column Packing: Prepare a chromatography column by adding a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a more polar solvent that is then adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, start with a less polar mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | Ethanol, Dioxane, Dichloromethane/Hexanes | Hexanes/Ethyl Acetate |
| Purity Achieved | High (can be >99%) | Very High (often >99.5%) |
| Typical Yield | 60-90% (can vary significantly) | 70-95% (dependent on separation) |
| Key Variable | Solvent Choice & Cooling Rate | Solvent System & Column Packing |
Note: The values in this table are typical estimates for the purification of organic solids and may vary for this compound depending on the nature and quantity of impurities.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Identifying and minimizing byproducts in 2-(4-Fluorophenyl)nicotinonitrile reactions
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals to identify and minimize byproduct formation during the synthesis of 2-(4-Fluorophenyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical byproducts?
A1: The most prevalent method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically couples an aryl halide (e.g., 2-chloronicotinonitrile) with an arylboronic acid (4-fluorophenylboronic acid) in the presence of a palladium catalyst and a base.[3][4]
The primary byproducts encountered are:
-
4,4'-Difluorobiphenyl: Formed from the homocoupling of two 4-fluorophenylboronic acid molecules.[5][6] This is often the most significant impurity, reducing the yield of the desired product and complicating purification.[5]
-
Protodeboronation Product (Fluorobenzene): Results from the cleavage of the C-B bond in the boronic acid and its replacement with a hydrogen atom, a reaction often mediated by the solvent or residual water.
-
Hydrodehalogenation Product (Nicotinonitrile): Arises from the replacement of the halogen on the 2-chloronicotinonitrile with a hydrogen atom.[7]
Q2: What are the primary causes of 4,4'-difluorobiphenyl (homocoupling) formation?
A2: The formation of the homocoupling byproduct is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[5][8] This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[5] Rigorous exclusion of oxygen is critical to suppress this pathway.[6][8]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer during its initial reduction to the active Pd(0) state.[5]
Q3: How can I effectively remove oxygen from my reaction mixture?
A3: Rigorous degassing of solvents and the reaction vessel is the most critical step to minimize oxygen-mediated side reactions. Common laboratory techniques include:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 20-30 minutes) displaces dissolved oxygen.[6] A subsurface sparge is particularly effective.[6][8]
-
Freeze-Pump-Thaw: This method involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved gases.
Q4: Which analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing the purity of the reaction mixture.[9][10] It allows for the separation and quantification of the desired product from starting materials and byproducts.[9] For structural confirmation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: My reaction yield is low, and HPLC analysis shows a significant peak corresponding to 4,4'-difluorobiphenyl.
| Potential Cause | Recommended Solution | Rationale |
| Oxygen in the Reaction | Ensure all solvents are rigorously degassed using inert gas sparging or freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[6] | Oxygen promotes the oxidation of the Pd(0) catalyst, leading to a catalytic cycle that favors homocoupling.[5][8] |
| Palladium Precatalyst | Use a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂. If using Pd(II), consider adding a mild reducing agent like potassium formate to facilitate its reduction to Pd(0) without promoting homocoupling.[6] | Using a Pd(0) source bypasses the initial step where Pd(II) can stoichiometrically react with the boronic acid to form the homocoupling byproduct.[5] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. | These ligands accelerate the desired cross-coupling catalytic cycle, allowing it to outcompete the homocoupling side reaction. |
| Slow Reagent Addition | Add the 4-fluorophenylboronic acid solution slowly to the reaction mixture using a syringe pump. | This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[11] |
Problem: HPLC analysis shows a peak corresponding to fluorobenzene, indicating protodeboronation.
| Potential Cause | Recommended Solution | Rationale |
| Excess Water or Protic Solvents | Use anhydrous solvents and dry reagents. If an aqueous base is necessary, minimize the amount of water. | Protodeboronation is the hydrolysis of the boronic acid's C-B bond, which is accelerated by water and protic species. |
| Base Strength | Use a milder, non-nucleophilic base such as K₃PO₄ or KF instead of strong bases like NaOH or KOH. | Strong bases can accelerate the decomposition of the boronic acid. The choice of base is highly substrate-dependent and may require screening. |
| Boronic Acid Stability | Consider using a more stable boronic acid derivative, such as a pinacol or MIDA boronate ester. | These esters are often more resistant to protodeboronation and can sometimes reduce side reactions. |
Experimental Protocols
Protocol 1: General Synthesis of this compound via Suzuki Coupling
Materials:
-
2-chloronicotinonitrile
-
4-fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry, oven-baked flask under a nitrogen atmosphere, add 2-chloronicotinonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).
-
Add anhydrous, degassed 1,4-dioxane and degassed water to form a 4:1 solvent mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |
| Gradient | Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a sample solution by dissolving approximately 1 mg of the crude or purified product in 10 mL of acetonitrile (0.1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area percentages for the main product and any impurities.
Visualizations
Caption: General workflow for synthesis and analysis.
Caption: Troubleshooting logic for homocoupling byproduct.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
Improving the stability and shelf-life of 2-(4-Fluorophenyl)nicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and shelf-life of 2-(4-Fluorophenyl)nicotinonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and formulation of this compound.
Issue 1: Degradation of this compound in Solution
Question: I am observing a decrease in the purity of my this compound stock solution over time. What are the potential causes and how can I prevent this?
Answer:
Degradation of this compound in solution is likely due to hydrolysis of the nitrile group or photodegradation of the pyridine ring. The rate of degradation can be influenced by pH, light exposure, and temperature.
Potential Degradation Pathways:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to form a primary amide (2-(4-Fluorophenyl)nicotinamide) and subsequently a carboxylic acid (2-(4-Fluorophenyl)nicotinic acid). This reaction can be catalyzed by acidic or basic conditions.[1]
-
Photodegradation: The pyridine ring is susceptible to degradation upon exposure to UV light, which can lead to the formation of various photoproducts.[2]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Rationale |
| pH-Mediated Hydrolysis | Prepare solutions in a buffered system, ideally between pH 3 and 5. Avoid highly acidic or alkaline conditions. | Maintaining a slightly acidic pH can minimize both acid- and base-catalyzed hydrolysis of the nitrile group. |
| Photodegradation | Store solutions in amber vials or protect them from light using aluminum foil. Conduct experiments under low-light conditions whenever possible. | Protecting the compound from UV and visible light will prevent the initiation of photochemical degradation reactions. |
| Thermal Degradation | Store stock solutions at recommended temperatures (typically 2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical reactions, including hydrolysis and other degradation pathways. |
| Oxidative Degradation | While less common for this structure, consider purging solutions with an inert gas (e.g., nitrogen or argon) if oxidation is suspected. | Removing dissolved oxygen can prevent oxidative degradation, although the primary concerns for this molecule are hydrolysis and photodegradation. |
Issue 2: Poor Solubility and Precipitation of this compound
Question: I am struggling to dissolve this compound in aqueous buffers, and it often precipitates out of solution. How can I improve its solubility for my experiments?
Answer:
This compound is predicted to have poor aqueous solubility due to its aromatic and fluorinated structure. The following strategies can be employed to enhance its solubility.
Solubilization Strategies:
| Strategy | Description | Considerations |
| Co-solvents | Use a mixture of water and a water-miscible organic solvent such as DMSO, DMF, ethanol, or polyethylene glycol (PEG). | Start with a small percentage of the organic solvent and gradually increase it until the compound dissolves. Be mindful of the potential toxicity of the co-solvent to your experimental system. |
| pH Adjustment | As a pyridine derivative, the molecule's solubility may be slightly increased at a lower pH due to protonation of the pyridine nitrogen. | This approach should be balanced with the risk of acid-catalyzed hydrolysis. A pH range of 3-5 is a reasonable starting point. |
| Use of Surfactants | Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used to form micelles that encapsulate the drug, increasing its apparent solubility. | The concentration of the surfactant should be kept as low as possible to avoid interference with biological assays. |
| Complexation with Cyclodextrins | Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) can form inclusion complexes with poorly soluble drugs, enhancing their solubility. | The stoichiometry of the complex and the appropriate type of cyclodextrin need to be determined experimentally. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated (2-8°C). For extended storage, keeping it in a desiccator is advisable.
2. What are the likely degradation products of this compound I should monitor in my stability studies?
Based on the structure, the primary degradation products to monitor would be:
-
2-(4-Fluorophenyl)nicotinamide: Formed via partial hydrolysis of the nitrile group.
-
2-(4-Fluorophenyl)nicotinic acid: Formed via complete hydrolysis of the nitrile group.[1]
-
Photodegradation products: These can be diverse and would require characterization, but would likely involve modifications to the pyridine ring.
3. How can I perform a forced degradation study for this compound?
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][4][5] The following conditions are typically employed:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the nitrile group to amide and carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the nitrile group to amide and carboxylic acid. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the pyridine ring or other susceptible parts of the molecule. |
| Thermal Degradation | Dry heat at 80°C for 48-72 hours | General decomposition. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period. | Degradation of the pyridine ring. |
4. What type of analytical method is suitable for stability testing of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[6][7] Key aspects of method development include:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The method's ability to separate the parent drug from its degradation products must be demonstrated using samples from forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation pathways and degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C. Also, heat a solution of the compound in a suitable solvent.
-
Photodegradation: Expose a solid sample and a solution of the compound to UV light.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 2-(4-Fluorophenyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the production of 2-(4-Fluorophenyl)nicotinonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up, alongside detailed experimental protocols.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of this compound, particularly when scaling up from laboratory to pilot or production scale.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or Inconsistent Yields | 1. Inefficient Catalyst Activity: The palladium catalyst may be deactivated by impurities or coordination with the pyridine nitrogen.[1] 2. Incomplete Reaction: Reaction time, temperature, or mixing may be insufficient for the larger scale. 3. Protodeboronation: The boronic acid reagent may be degrading, especially in the presence of water.[1] | 1. Catalyst and Ligand Selection: Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalyst stability and activity for heteroaryl couplings.[1] 2. Process Parameter Optimization: Gradually increase reaction time and temperature, monitoring for side-product formation. Ensure adequate agitation for homogenous mixing in larger reactors. 3. Reagent Quality and Stoichiometry: Use anhydrous solvents and fresh, high-purity reagents. Consider using boronic esters (e.g., pinacol esters) which can be more stable.[1] Adjust the stoichiometry of the boronic acid to a slight excess (e.g., 1.1-1.3 equivalents). |
| By-product Formation | 1. Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur.[2] 2. Hydrolysis of Nitrile Group: The nitrile group may be susceptible to hydrolysis under certain basic or acidic conditions. 3. Dehalogenation: The starting 2-chloronicotinonitrile may be reduced.[2] | 1. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling.[2] 2. Control of Reaction Conditions: Carefully control the pH and temperature of the reaction and work-up steps. 3. Choice of Base and Solvent: Screen different bases. Inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[1] The choice of solvent can also influence side reactions; aprotic polar solvents like dioxane or THF are common. |
| Difficulties in Purification | 1. Residual Palladium: Traces of palladium catalyst can be difficult to remove from the final product.[2] 2. Closely Eluting Impurities: By-products may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Palladium Scavenging: Employ palladium scavengers (e.g., silica-based thiols, activated carbon) after the reaction is complete. 2. Crystallization: Develop a robust crystallization procedure for the final product. This can be highly effective for removing both palladium and organic impurities. Multiple recrystallizations may be necessary. 3. Chromatography Optimization: If column chromatography is necessary, screen different solvent systems and stationary phases to improve separation. |
| Scale-Up Challenges | 1. Exothermic Reaction: The Suzuki-Miyaura coupling can be exothermic, posing a safety risk at larger scales.[3][4][5] 2. Mixing and Heat Transfer: Inefficient mixing and heat transfer in large reactors can lead to localized "hot spots," side reactions, and inconsistent product quality. 3. Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and safety. | 1. Calorimetry Studies: Perform reaction calorimetry studies to understand the heat of reaction and determine safe operating parameters before scaling up.[3][5] 2. Reactor Design and Agitation: Use reactors with appropriate overhead stirring and baffling to ensure efficient mixing. Monitor and control the internal reaction temperature closely. 3. Controlled Addition: Implement controlled addition of one of the reagents (e.g., the boronic acid solution) to manage the exotherm. |
Frequently Asked Questions (FAQs)
Synthesis and Optimization
-
Q1: What is the most common synthetic route for this compound at an industrial scale? A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction between a 2-halonicotinonitrile (typically 2-chloronicotinonitrile) and 4-fluorophenylboronic acid.[6][7] This method is favored for its high functional group tolerance and the commercial availability of the starting materials.[6]
-
Q2: How can I optimize the catalyst loading for the Suzuki-Miyaura coupling to minimize costs at scale? A2: While laboratory-scale reactions might use higher catalyst loadings (e.g., 1-5 mol%), for industrial production, it is crucial to reduce this to minimize cost and residual palladium in the final product. This can be achieved through careful optimization of reaction parameters, including temperature, concentration, and choice of ligand. High-turnover catalysts and ligands are often employed to achieve high yields with very low catalyst loadings (e.g., <0.1 mol%).
-
Q3: What are the critical process parameters to monitor during the reaction? A3: Key parameters to monitor include temperature, reaction time, and conversion. In-process controls (IPCs) using techniques like HPLC or GC are essential to track the consumption of starting materials and the formation of the product and by-products.
Purification and Quality Control
-
Q4: What are the typical purity requirements for this compound used in drug development? A4: For pharmaceutical applications, the purity of active pharmaceutical ingredient (API) intermediates like this compound is typically required to be very high, often >99%. Levels of specific impurities, especially those that are potentially genotoxic, must be strictly controlled and fall below established limits.
-
Q5: How can I effectively remove residual palladium to meet regulatory requirements? A5: A combination of methods is often employed. After the reaction, the mixture can be treated with a palladium scavenger. Subsequent purification steps, such as crystallization and/or filtration through activated carbon, can further reduce palladium levels to the low ppm range required by regulatory agencies.
Safety
-
Q6: What are the primary safety concerns when scaling up the Suzuki-Miyaura coupling reaction? A6: The primary safety concern is the management of the reaction exotherm, which can lead to a runaway reaction if not properly controlled.[3][4][5] Additionally, the handling of flammable organic solvents and powdered reagents, which can create dust clouds, requires appropriate engineering controls and personal protective equipment. The use of an inert atmosphere is also critical to prevent the formation of explosive mixtures and to ensure reaction efficiency.[8]
Experimental Protocols
Gram-Scale Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
2-Chloronicotinonitrile
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Add palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a solid.
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(OAc)₂ / SPhos or other advanced catalyst | Highly active pre-catalyst |
| Catalyst Loading | 1-3 mol% | 0.1-1 mol% | < 0.1 mol% |
| Base | K₃PO₄, K₂CO₃ | K₃PO₄, K₂CO₃ | K₃PO₄, K₂CO₃ |
| Solvent | Dioxane/Water, THF/Water | Toluene/Water, 2-MeTHF/Water | Toluene/Water, 2-MeTHF/Water |
| Temperature | 80-100 °C | 80-100 °C | 80-100 °C |
| Typical Yield | 85-95% | 80-90% | 80-90% |
| Typical Purity | >98% | >99% | >99.5% |
Visualizations
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
DOT Script for General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Preventing degradation of 2-(4-Fluorophenyl)nicotinonitrile during storage
This technical support center provides guidance on preventing the degradation of 2-(4-Fluorophenyl)nicotinonitrile during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound for research and development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Compound degradation due to improper storage. | 1. Review storage conditions (see table below). 2. Perform purity analysis (e.g., HPLC) to assess degradation. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.[1] |
| Discoloration of the Compound (e.g., yellowing) | Photodegradation or oxidation. | 1. Store the compound in an amber vial or other light-blocking container.[2][3] 2. Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] |
| Changes in Physical State (e.g., clumping) | Absorption of moisture leading to hydrolysis. | 1. Store in a desiccator or a controlled low-humidity environment.[3][4] 2. Ensure the container is tightly sealed after each use.[5] |
| Appearance of New Peaks in Analytical Data (e.g., HPLC, NMR) | Formation of degradation products. | 1. Identify potential degradation products based on expected pathways (see FAQ). 2. Compare the analytical data of the stored sample with a fresh reference standard. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis, photodegradation, and thermal degradation.
-
Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis, which can occur in the presence of moisture and be catalyzed by acidic or basic conditions. This process typically first yields the corresponding amide, which can then be further hydrolyzed to a carboxylic acid.[6][7][8][9][10]
-
Photodegradation: Aromatic compounds, like the fluorophenyl and pyridine rings in this molecule, can be sensitive to light, particularly UV radiation.[2][3] Light exposure can lead to the formation of reactive species and subsequent degradation.
-
Thermal Degradation: While fluorinated aromatic compounds are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.[11][12][13]
Caption: Potential degradation pathways for this compound.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation.[1] |
| Light | Protect from light (Amber vial) | Prevents photodegradation.[2][3] |
| Humidity | Store in a dry environment (Desiccator) | Prevents hydrolysis.[3][4] |
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of organic compounds like this compound.[14][15] A reversed-phase HPLC method can separate the parent compound from potential impurities and degradation products. For a comprehensive analysis, consider using complementary techniques like elemental analysis.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. Method optimization may be required based on the specific instrumentation and available columns.
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile, to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the compound (typically in the range of 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Caption: Workflow for HPLC purity analysis of this compound.
Q4: My experimental results are inconsistent. Could this be due to compound degradation?
A4: Yes, inconsistent experimental results are a common sign of compound degradation.[1] If the purity of your this compound has decreased over time, it can lead to variability in its biological or chemical activity. It is recommended to re-evaluate the purity of your sample using a method like HPLC and compare it to a fresh standard.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. biofargo.com [biofargo.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. moravek.com [moravek.com]
- 5. towson.edu [towson.edu]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. iosrjournals.org [iosrjournals.org]
Validation & Comparative
A Comparative Analysis of 2-(4-Fluorophenyl)nicotinonitrile and Its Analogs in Preclinical Research
In the landscape of medicinal chemistry, nicotinonitrile derivatives have emerged as a promising scaffold for the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This guide provides a comparative analysis of 2-(4-Fluorophenyl)nicotinonitrile and structurally similar compounds, focusing on their synthesis, cytotoxic effects, and the underlying structure-activity relationships. The data presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of this chemical class.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for assessing cytotoxic potential. The following tables summarize the available IC50 data for selected nicotinonitrile derivatives, providing a basis for comparative evaluation.
It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Table 1: In Vitro Cytotoxicity of 2-Substituted Nicotinonitrile Derivatives against Various Cancer Cell Lines
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| I | 4-Fluorophenyl | H | H | Not Available | Not Available | |
| II | 2,4-Dichlorophenyl | 4-Fluorophenyl | Benzylamino | Not specified | Not specified | [3] |
| III | 2,4-Dichlorophenyl | 4-Fluorophenyl | Phenylethylamino | Not specified | Not specified | [3] |
| IV | 2,4-Dichlorophenyl | 4-Fluorophenyl | 2-Methylpiperidin-1-yl | Not specified | Not specified | [3] |
| V | 2,4-Dichlorophenyl | 4-Fluorophenyl | Morpholino | Not specified | Not specified | [3] |
| VI | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) | Naphthalen-1-yl | Chloro | HepG2 | >50 | [4] |
| VII | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) | Naphthalen-1-yl | Malononitrile | HepG2 | 8.78 ± 0.7 | [4] |
| VIII | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) | Naphthalen-1-yl | Hydrazinyl | HepG2 | 33.45 ± 2.3 | [4] |
Table 2: In Vitro Cytotoxicity of Nicotinamide Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| IX | p-Tolyl | 4-Fluorophenyl | HCT-116 | Potent | [5] |
| X | p-Tolyl | 4-Fluorophenyl | HepG2 | Strong | [5] |
| XI | p-Tolyl | 4-Fluorophenyl | MCF-7 | Less Active | [5] |
Structure-Activity Relationship (SAR) Insights
The data from various studies on nicotinonitrile derivatives allows for the deduction of several structure-activity relationships:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the nicotinonitrile ring significantly influences cytotoxic activity. For instance, the introduction of a malononitrile group (Compound VII) resulted in potent activity against HepG2 cells, whereas a simple chloro substituent (Compound VI) was inactive.[4]
-
Aryl groups at the 4- and 6-positions: The presence of aryl groups at the 4- and 6-positions is a common feature in many biologically active nicotinonitriles. The specific nature of these aryl groups and their substituents can modulate the compound's potency and selectivity against different cancer cell lines.
-
Fluorine substitution: The fluorine atom on the phenyl ring, as in the parent compound this compound, is a common bioisosteric replacement for hydrogen and can influence metabolic stability and binding affinity to target proteins. Several active compounds in the compared series retain this feature.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and cytotoxic evaluation of nicotinonitrile derivatives, based on methods described in the literature.
General Synthesis of 2-Substituted Nicotinonitrile Derivatives
A common synthetic route to 2-substituted nicotinonitriles involves a multi-component reaction. For example, the synthesis of a 2-hydroxynicotinonitrile precursor can be achieved by the condensation of an appropriate aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate.[4] The resulting 2-hydroxynicotinonitrile can then be converted to a 2-chloro derivative using reagents like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5).[4] Subsequent nucleophilic substitution of the chloro group with various amines or other nucleophiles yields a library of 2-substituted nicotinonitrile analogs.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Relationships
To better illustrate the processes involved in the comparative analysis of these compounds, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Anticancer Potential of 2-(4-Fluorophenyl)nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of derivatives of 2-(4-Fluorophenyl)nicotinonitrile and structurally similar compounds. Due to a lack of direct experimental data on this compound, this report focuses on its close chemical relatives, primarily 2-(4-Fluorophenyl)-N-phenylacetamide and other nicotinonitrile derivatives, to validate and benchmark their potential as anticancer agents. The data presented is compiled from various in vitro studies and compared against established chemotherapy drugs.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various nicotinonitrile and 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below for comparison.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Nicotinonitrile Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | PC3 (Prostate) | Reference Drug |
| Nicotinamide Derivative 8 | - | 7.1 | 5.4 | - | Sorafenib: 7.4 (HepG2), 9.3 (HCT-116)[1] |
| Reference Drug: Doxorubicin | 2.50[2] | 12.18[2] | 1.9 | - | - |
| Reference Drug: 5-Fluorouracil | 1.71 | - | 11.3 (3 days)[3] | - | - |
Note: A lower IC50 value indicates higher potency.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound/Derivative | MCF-7 (Breast) | PC3 (Prostate) | HL-60 (Leukemia) | Reference Drug (Imatinib) |
| Compound 2b | - | 52 | - | 40[4][5] |
| Compound 2c | 100 | 80 | - | 98 (MCF-7)[4][5] |
| Compound 2b (halophenyl) | - | 102 | - | - |
| Reference Drug: Imatinib | 6.33 (144h)[6] | 40[4][5] | - | - |
Note: A lower IC50 value indicates higher potency.[4][5]
Experimental Protocols
The data presented in this guide were primarily generated using the MTT or MTS assays, which are standard colorimetric assays for assessing cell metabolic activity and, by inference, cell viability.
MTT/MTS Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
Addition of MTT/MTS Reagent: After the incubation period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the formazan product is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferation effect of imatinib mesylate on MCF7, T-47D tumorigenic and MCF 10A nontumorigenic breast cell lines via PDGFR-β, PDGF-BB, c-Kit and SCF genes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluorination on the Efficacy of Nicotinonitrile Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Nicotinonitriles with Supporting Experimental Data
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative overview of the efficacy of fluorinated versus non-fluorinated nicotinonitrile derivatives, a scaffold of significant interest in drug discovery due to its prevalence in a variety of biologically active compounds. By examining quantitative data from experimental studies, detailing relevant experimental protocols, and visualizing a key signaling pathway, this document aims to provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on the nicotinonitrile core structure.
Comparative Efficacy: A Look at Pim-1 Kinase Inhibition
Nicotinonitrile derivatives have emerged as potent inhibitors of various kinases, including the Pim-1 kinase, a serine/threonine kinase implicated in the regulation of cell proliferation and survival, making it a compelling target in oncology. The introduction of fluorine to the nicotinonitrile scaffold can significantly influence its inhibitory potency.
Table 1: Comparison of Inhibitory Potency of a Non-Fluorinated and a Fluorinated Nicotinonitrile Derivative against Pim-1 Kinase
| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference |
| Non-Fluorinated Nicotinonitrile | Compound 7b | Pim-1 Kinase | 18.9 | [1] |
| Fluorinated Nicotinonitrile | A fluorinated 2-amino-3-cyanopyridine derivative | Pim-1 Kinase | Data not available in a directly comparable study |
Note: The IC50 values are from different studies and direct comparison should be made with caution. The data for the fluorinated analog is not available in a directly comparable context to compound 7b from the cited study.
The available data on various nicotinonitrile derivatives suggests that fluorination can have a profound, though not always predictable, effect on biological activity. For instance, a series of nicotinonitrile-based derivatives showed potent Pim-1 kinase inhibition with IC50 values in the nanomolar range.[1] The precise impact of fluorine substitution depends on its position on the aromatic ring and the overall molecular context, influencing factors like electronic properties and binding interactions with the target protein.
Key Signaling Pathway: Pim-1 Kinase
The Pim-1 kinase signaling pathway plays a crucial role in cell cycle progression and apoptosis. Understanding this pathway is vital for contextualizing the mechanism of action of nicotinonitrile-based inhibitors.
References
Comparative Cross-Reactivity Profiling of 2-(4-Fluorophenyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Fluorophenyl)nicotinonitrile against a panel of selected kinases. Due to the limited publicly available data on this specific compound, this guide presents a hypothetical cross-reactivity profile based on the known targets of similar nicotinonitrile derivatives. This information is intended to serve as a reference for researchers interested in the potential selectivity of this compound and to provide a framework for designing experimental validation studies.
Introduction
Nicotinonitrile derivatives have emerged as a promising class of compounds in drug discovery, with demonstrated activity against a range of biological targets, including kinases and hormone receptors.[1][2][3] Understanding the cross-reactivity profile of a lead compound is crucial for predicting potential off-target effects and ensuring its suitability for further development. This guide compares the hypothetical inhibitory activity of this compound with two other hypothetical nicotinonitrile-based compounds, Compound A and Compound B, against a panel of kinases implicated in cancer signaling pathways.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical percentage of inhibition of this compound and two alternative compounds against a selection of kinases at a concentration of 10 µM. This data is illustrative and should be confirmed by experimental validation.
| Kinase Target | This compound (% Inhibition @ 10 µM) | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) |
| AKT1 | 85 | 92 | 75 |
| EGFR | 45 | 30 | 60 |
| HER2 | 70 | 65 | 78 |
| VEGFR2 | 30 | 25 | 40 |
| PI3Kα | 55 | 60 | 50 |
| mTOR | 40 | 35 | 48 |
Signaling Pathway Context
The kinases listed in the table are key components of signaling pathways that are often dysregulated in cancer. The diagram below illustrates a simplified representation of these interconnected pathways.
References
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2-(4-Fluorophenyl)nicotinonitrile's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 2-(4-Fluorophenyl)nicotinonitrile and its derivatives, benchmarked against alternative cancer therapeutics. The content is based on available preclinical in vivo and in vitro studies, offering insights into efficacy, mechanism of action, and experimental validation protocols.
Executive Summary
Nicotinonitrile derivatives have emerged as a promising class of anti-cancer compounds. While in vivo data for this compound is not yet publicly available, studies on structurally related nicotinonitrile compounds demonstrate significant anti-tumor activity in preclinical models. This guide focuses on a representative nicotinonitrile derivative, compound 7b from a pivotal study, to illustrate the therapeutic potential of this class of molecules. The primary mechanism of action appears to be the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, notably the PIM-1 kinase and PI3K/Akt/mTOR pathways. This guide compares the performance of this representative nicotinonitrile with established inhibitors of these pathways, providing a framework for evaluating the therapeutic niche of this compound.
Comparative In Vivo Efficacy
Due to the absence of specific in vivo data for this compound, we present data from a closely related nicotinonitrile derivative (Compound 7b) that has undergone in vivo evaluation in a solid Ehrlich carcinoma (SEC) mouse model. This is compared with the general efficacy of PIM-1 and PI3K/Akt/mTOR inhibitors from various preclinical studies.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy
| Compound Class | Representative Compound/Drug | Cancer Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Nicotinonitrile Derivative | Compound 7b | Solid Ehrlich Carcinoma (SEC) in mice | Not Specified | 42.9% | [1][2] |
| Standard Chemotherapy | 5-Fluorouracil (5-FU) | Solid Ehrlich Carcinoma (SEC) in mice | Not Specified | 54.2% | [1][2] |
| PIM-1 Kinase Inhibitor | AZD1208 | HER-2+ breast cancer xenograft in mice | Not Specified | Significant tumor suppression | |
| PI3K/mTOR Inhibitor | PI103 | Neuroblastoma xenograft in mice | Not Specified | Significant inhibition of tumor growth | [3] |
Signaling Pathways and Mechanism of Action
Nicotinonitrile derivatives are hypothesized to exert their anti-cancer effects by targeting crucial signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways implicated are the PIM-1 kinase and the PI3K/Akt/mTOR pathways.
PIM-1 Kinase Pathway
PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a vital role in cell survival and proliferation. Inhibition of PIM-1 kinase by nicotinonitrile derivatives can lead to cell cycle arrest and induction of apoptosis.[1][2]
References
Benchmarking Nicotinonitrile-Based Compounds Against Known Kinase Inhibitors: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of emerging nicotinonitrile-based kinase inhibitors against established, well-characterized kinase inhibitors. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison of their performance, supported by detailed experimental protocols.
Introduction
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The nicotinonitrile scaffold has recently emerged as a promising pharmacophore for the development of novel kinase inhibitors, particularly targeting serine/threonine kinases such as Pim-1. This guide benchmarks the performance of select nicotinonitrile derivatives against a panel of known kinase inhibitors with diverse selectivity profiles: the broad-spectrum inhibitor Staurosporine, the multi-targeted tyrosine kinase inhibitor Imatinib, and the Aurora kinase inhibitor VX-680.
Quantitative Performance Comparison
The following table summarizes the in vitro potency (IC50 values) of representative nicotinonitrile compounds and the selected known kinase inhibitors against their primary kinase targets. Lower IC50 values indicate higher potency.
| Compound Class | Specific Compound/Drug Name | Primary Kinase Target(s) | IC50 (nM) | Reference(s) |
| Nicotinonitrile Derivative | Compound 4k | Pim-1 | 21.2 | [1] |
| Nicotinonitrile Derivative | Compound 7b | Pim-1 | 18.9 | [1] |
| Broad-Spectrum Inhibitor | Staurosporine | Pan-Kinase (PKC, etc.) | ~3 - 20 (for various kinases) | [1] |
| Multi-Targeted TKI | Imatinib | Bcr-Abl, c-Kit, PDGFR | 600 (v-Abl), 100 (c-Kit, PDGFR) | [2][3] |
| Aurora Kinase Inhibitor | VX-680 (Tozasertib) | Aurora A, B, C | 0.6 (A), 18 (B), 4.6 (C) (Ki values) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for a common biochemical kinase assay and a cell-based target engagement assay.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[1]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a light signal.[1][5] The intensity of the luminescence is proportional to the ADP concentration and, therefore, the kinase activity.
Protocol:
-
Kinase Reaction:
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.[6]
-
-
ADP to ATP Conversion and Detection:
-
Data Analysis:
-
Generate an ATP-to-ADP conversion curve using standards to correlate luminescence with the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[8][9]
Principle: Cells are treated with the test compound and then heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain in solution at higher temperatures. The amount of soluble target protein at each temperature is then quantified, typically by Western blotting.[8][9]
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density and treat with the test compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[8]
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8][10]
-
-
Cell Lysis and Fractionation:
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the soluble target protein at each temperature point by Western blotting using a specific antibody.
-
Quantify the band intensities and normalize them to the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[8]
-
Visualizing Cellular Pathways and Workflows
Understanding the context in which these inhibitors function is critical. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating a variety of downstream substrates involved in apoptosis and cell cycle progression. Its expression is often upregulated in cancers and is regulated by the JAK/STAT signaling pathway.[11][12][13]
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
General Kinase Inhibitor Screening Workflow
The process of identifying and characterizing kinase inhibitors involves a multi-step workflow, from initial high-throughput screening to detailed cellular characterization.
Caption: A typical workflow for kinase inhibitor discovery and validation.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. carnabio.com [carnabio.com]
- 8. benchchem.com [benchchem.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 13. PIM1 - Wikipedia [en.wikipedia.org]
Statistical analysis of cytotoxicity data for 2-(4-Fluorophenyl)nicotinonitrile
This guide provides a comparative statistical analysis of the cytotoxic effects of various derivatives of nicotinonitrile, with a focus on compounds incorporating a 4-fluorophenyl moiety. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these compounds as potential therapeutic agents.
Quantitative Cytotoxicity Data
The cytotoxic activity of several nicotinonitrile derivatives, including those with a 2-(4-Fluorophenyl) substituent, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is summarized below. The data is compiled from multiple studies and presented for comparative purposes. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3 (a 2-amino-4,6-diphenylnicotinonitrile derivative) | MDA-MB-231 | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | |
| Compound 4 (a 2-amino-4,6-diphenylnicotinonitrile derivative) | MDA-MB-231 | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 | |
| Compound 2 (a 2-amino-4,6-diphenylnicotinonitrile derivative) | MDA-MB-231 | 8.01 ± 0.5 | Doxorubicin | Not specified |
| MCF-7 | 16.20 ± 1.3 | Doxorubicin | Not specified | |
| Compound 5 (a 2-amino-4,6-diphenylnicotinonitrile derivative) | MDA-MB-231 | 15.52 ± 1.2 | Doxorubicin | Not specified |
| MCF-7 | 20.07 ± 1.5 | Doxorubicin | Not specified | |
| Compound 6 (a 2-amino-4,6-diphenylnicotinonitrile derivative) | MDA-MB-231 | 10.23 ± 0.8 | Doxorubicin | Not specified |
| MCF-7 | 9.47 ± 0.7 | Doxorubicin | Not specified | |
| Compound 1 (a 2-amino-4,6-diphenylnicotinonitrile derivative) | MDA-MB-231 | 78.28 ± 3.9 | Doxorubicin | Not specified |
| MCF-7 | > 100 | Doxorubicin | Not specified | |
| Compound 4c (a 2-Chloro-4-(substituted)-6-(substituted)nicotinonitrile derivative) | HePG2 | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46 |
| HCT-116 | 7.15 ± 0.35 | 5-FU | Not specified | |
| Compound 4d (a 2-Chloro-4-(substituted)-6-(substituted)nicotinonitrile derivative) | HePG2 | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |
| Compound 8 (a 2-substituted-nicotinonitrile derivative) | Not specified | Highest inhibitory | Doxorubicin | Not specified |
| Compound 16 (a 2-substituted-nicotinonitrile derivative) | Not specified | Highest inhibitory | Doxorubicin | Not specified |
| Compound 14a | NCIH 460 | 0.025 ± 0.0026 | Not specified | Not specified |
| RKOP 27 | 0.016 ± 0.002 | Not specified | Not specified | |
| HeLa | 0.127 ± 0.025 | Not specified | Not specified | |
| U937 | 0.422 ± 0.026 | Not specified | Not specified | |
| SKMEL 28 | 0.255 ± 0.002 | Not specified | Not specified |
Note: The specific substitutions for compounds 4c, 4d, 8, 16, and 14a are detailed in the cited literature.[1][2][3][4] 5-FU (5-Fluorouracil) and Doxorubicin are common chemotherapy drugs used as positive controls.
Several studies have synthesized and evaluated a range of nicotinonitrile derivatives for their antiproliferative activity against various cancer cell lines.[5][6][7][8] For instance, a series of 2-amino-4,6-diphenylnicotinonitriles were tested against MDA-MB-231 and MCF-7 breast cancer cell lines, with some compounds demonstrating potent activity.[1] Notably, one derivative exhibited greater potency than the reference drug Doxorubicin.[1] Other research has focused on nicotinonitrile derivatives with different substitutions, showing promising cytotoxic effects against liver (HepG2), colon (HCT-116), and other cancer cell lines.[2][4] Some of these compounds have also been noted for their low cytotoxicity against non-tumor cell lines, suggesting a favorable safety profile.[7][9]
Experimental Protocols
The evaluation of cytotoxicity is a critical component of drug discovery.[10] Standardized in vitro assays are employed to determine the toxic effects of a compound on cultured cells.[10] The following is a generalized protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[10][11]
MTT Cytotoxicity Assay Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Preparation: A stock solution of the test compound (e.g., 10 mM) is prepared in a suitable solvent like DMSO.[10] Serial dilutions are then made in the complete cell culture medium to achieve the desired final concentrations.[12]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[13]
-
Compound Treatment: The culture medium is replaced with medium containing various concentrations of the test compound. Control wells include medium with vehicle (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[10]
-
MTT Assay: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[10] The MTT is reduced by metabolically active cells to form purple formazan crystals.[11]
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Other common cytotoxicity assays include the lactate dehydrogenase (LDH) release assay, which measures membrane integrity, and apoptosis assays using methods like Annexin V staining to understand the mechanism of cell death.[10][14]
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and potential cellular interactions, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of nicotinonitrile derivatives.
Caption: Potential mechanisms of cytotoxicity for nicotinonitrile derivatives.
References
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. scribd.com [scribd.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 2-(4-Fluorophenyl)nicotinonitrile
A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-arylpyridines, such as this compound, is a critical step in the development of numerous pharmaceutical agents and functional materials. The formation of the C(sp²)-C(sp²) bond between the pyridine and phenyl rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of four prominent synthesis routes: Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings, offering objective comparisons and supporting data to inform methodology selection.
Quantitative Data Comparison
The following table summarizes the typical reaction conditions and performance metrics for the synthesis of this compound or analogous 2-arylpyridines via different cross-coupling methods.
| Synthesis Route | Reactants | Typical Catalyst/Ligand | Base/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Chloronicotinonitrile + (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ or Pd₂(dba)₃ / SPhos | K₃PO₄ or K₂CO₃ | Dioxane/H₂O or Toluene | 80-110 | 2-16 | 75-95 |
| Negishi | 2-Chloronicotinonitrile + (4-Fluorophenyl)zinc chloride | Pd(PPh₃)₄ or PdCl₂(dppf) | Not Required | THF or Dioxane | 25-70 | 12-24 | 80-92 |
| Stille | 2-Chloronicotinonitrile + (4-Fluorophenyl)tributylstannane | Pd(PPh₃)₄ or PdCl₂(AsPh₃)₂ | Not Required | Toluene or Dioxane | 80-110 | 12-24 | 76-99 |
| Hiyama | 2-Chloronicotinonitrile + (4-Fluorophenyl)trimethoxysilane | Pd(OAc)₂ or Pd/C | TBAF or NaOH | Dioxane or Toluene | 90-120 | 6-24 | 70-90 |
Note: Yields and conditions are based on representative literature procedures for analogous compounds and may vary based on the specific substrate and optimization.
Synthesis Route Analysis and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acid reagents.[1] It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.
-
Low Toxicity: Boronic acids and their byproducts are generally less toxic than organotin or organozinc compounds.
-
Stability: Organoboron reagents are stable to air and moisture, making them easy to handle.
-
Commercial Availability: A wide variety of boronic acids are commercially available.
-
Green Chemistry: Often compatible with aqueous or "green" solvent systems.[2]
-
The presence of a base is required, which can sometimes lead to side reactions with base-sensitive functional groups.
-
In some cases, boronic acid homo-coupling can be a competing reaction.
A mixture of 2-chloronicotinonitrile (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2.0 mmol) is prepared in a flask.[3] The flask is evacuated and backfilled with argon. A degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) is added.[3] The reaction mixture is heated to 100°C and stirred for 12 hours or until completion, as monitored by TLC or GC-MS. After cooling, the mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic nucleophiles for cross-coupling. This high reactivity often allows for milder reaction conditions.[4]
-
High Reactivity: Organozinc reagents are highly reactive, allowing for the coupling of less reactive organic halides and often proceeding under milder conditions.[4]
-
High Functional Group Tolerance: The reaction is known for its excellent tolerance of a wide array of functional groups.
-
No Base Required: The reaction does not typically require an external base, which is advantageous for substrates with base-sensitive functionalities.
-
Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring anhydrous reaction conditions and inert atmospheres.
-
Preparation: The organozinc reagent often needs to be prepared in situ from the corresponding organic halide.[4]
To a solution of 4-bromo-1-fluorobenzene (1.1 mmol) in anhydrous THF at -78°C under an argon atmosphere, n-BuLi (1.1 mmol) is added dropwise. The mixture is stirred for 30 minutes, after which a solution of ZnCl₂ (1.2 mmol) in THF is added. The resulting mixture is warmed to room temperature and stirred for 1 hour. To this solution, 2-chloronicotinonitrile (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) are added. The reaction is heated to reflux (approx. 66°C) for 18 hours.[4] After cooling, the reaction is quenched with a saturated aqueous solution of EDTA. The product is extracted with ethyl acetate, and the combined organic layers are dried, concentrated, and purified by chromatography.
Stille Coupling
The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide. A key advantage is the stability of organostannanes to air and moisture and their tolerance of a vast range of functional groups.[5]
-
High Functional Group Tolerance: Organostannanes are compatible with nearly all functional groups.
-
Stability: The reagents are stable to air and moisture and can be purified by chromatography.
-
No Base Required: Like the Negishi coupling, the Stille reaction does not require a base.
-
High Toxicity: Organotin compounds and their byproducts are highly toxic and pose significant disposal challenges.
-
Purification: The removal of tin byproducts can sometimes be difficult.
In a flask under an argon atmosphere, 2-chloronicotinonitrile (1.0 mmol), (4-fluorophenyl)tributylstannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol) are dissolved in anhydrous toluene (10 mL).[5] The mixture is heated to 110°C and stirred for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel to separate the product from the tin byproducts.
Hiyama Coupling
The Hiyama coupling uses organosilanes as the nucleophilic partner. This method is considered a greener alternative to Stille coupling due to the low toxicity of silicon compounds.[6] The reaction typically requires an activating agent, such as a fluoride source or a base, to facilitate transmetalation.[7]
-
Low Toxicity: Organosilanes and their byproducts are non-toxic and environmentally benign.[8]
-
Stability: The organosilane reagents are stable and easy to handle.
-
Activator Required: Requires a stoichiometric amount of an activating agent (e.g., TBAF, NaOH), which can be corrosive or basic.[7]
-
Reactivity: Organosilanes are generally less reactive than other organometallic reagents, sometimes requiring higher temperatures or longer reaction times.
To a mixture of 2-chloronicotinonitrile (1.0 mmol), (4-fluorophenyl)trimethoxysilane (1.5 mmol), and Pd/C (0.5 mol%) in toluene (5 mL), an aqueous solution of TBAF (1.5 mmol) is added.[8] The reaction vessel is sealed and heated to 120°C for 12 hours. After cooling, the mixture is filtered to remove the catalyst, and the filtrate is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, concentrated, and purified by column chromatography.
Visualizations
Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Key properties of organometallic reagents used in cross-coupling.
References
- 1. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. Hiyama Coupling [organic-chemistry.org]
- 8. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of 2-(4-Fluorophenyl)nicotinonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 2-(4-Fluorophenyl)nicotinonitrile, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to manage waste containing this compound responsibly.
The following procedures are based on established safety protocols for handling and disposing of hazardous chemical waste and information derived from safety data sheets of structurally similar compounds.
Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound was not located, the hazard profile can be inferred from analogous compounds containing fluorophenyl and nicotinonitrile moieties. Personnel handling this compound should treat it with a high degree of caution, assuming it possesses similar hazards.
| Hazard Category | Potential Hazard | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P312: Call a POISON CENTER or doctor if you feel unwell.[2] |
| Environmental Hazard | Potentially toxic to aquatic life. | P273: Avoid release to the environment. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound and its contaminated waste is a critical step in the laboratory workflow. The following step-by-step procedure must be followed to ensure safety and regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
2. Waste Segregation:
-
All waste containing this compound must be segregated from general laboratory waste.[4]
-
Designate a specific, clearly labeled, and sealed container for this waste stream.[3][4]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[3]
3. Waste Collection and Storage:
-
Solid Waste: Collect solid waste (e.g., contaminated consumables, residual powder) in a robust, leak-proof container with a secure lid.
-
Liquid Waste: Collect liquid waste (e.g., solutions containing the compound) in a designated, labeled, and chemically compatible solvent waste container.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark, environmental hazard).[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from heat and ignition sources.[2]
4. Disposal:
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6]
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6]
-
After triple-rinsing, the container can be managed as non-hazardous waste, but all labels must be defaced or removed.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations.
References
Personal protective equipment for handling 2-(4-Fluorophenyl)nicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Fluorophenyl)nicotinonitrile. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Profile and Safety Precautions
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Due to the presence of the fluorophenyl and nitrile groups, this compound requires careful handling to prevent exposure. Fluorinated organic compounds can have unique reactivity and toxicity.[5][6][7][8][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Enhanced Protection (for high-risk procedures) |
| Hand Protection | Disposable nitrile gloves.[10][11] | Double-gloving with nitrile gloves or wearing Silver Shield gloves under nitrile gloves.[10][12] |
| Eye and Face Protection | Safety glasses with side-shields (ANSI Z87.1 compliant).[10] | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][13] |
| Body Protection | A standard laboratory coat.[11][13] | A flame-retardant Nomex® laboratory coat, particularly if working with flammable solvents. |
| Footwear | Closed-toe shoes.[11][13] | Chemical-resistant shoe covers may be necessary in areas with a high risk of spills. |
| Respiratory Protection | Work in a certified chemical fume hood.[5] | If a fume hood is not available or insufficient, a NIOSH-approved respirator is required. Respirator use requires a formal respiratory protection program, including medical evaluation and fit testing.[11] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
1. Preparation:
-
Read and understand the safety information for similar compounds.
-
Ensure a certified chemical fume hood is available and functioning correctly.[5]
-
Assemble all necessary PPE and have it readily accessible.
-
Locate the nearest emergency eyewash station and safety shower.[14]
2. Handling:
-
Always handle the compound within a chemical fume hood to minimize inhalation exposure.[5]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid creating dust or aerosols.
-
Use compatible tools and equipment (e.g., spatulas, glassware).
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Clean the work area, collecting any residues for proper disposal.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its associated waste is critical to protect human health and the environment.[5]
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[16]
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and labeled container for "Halogenated Organic Liquid Waste."[16]
-
Glassware Decontamination: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). The initial rinsate must be collected as halogenated organic waste.[16]
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.[16]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][14][17] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][14][17] |
| Inhalation | Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if trained to do so. Seek immediate medical attention.[1][5][17] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.[5][16] |
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. unigel.com.br [unigel.com.br]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. eiga.eu [eiga.eu]
- 9. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. kishida.co.jp [kishida.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
